1-Propanol-1-13C
Description
The exact mass of the compound 1-Propanol-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propanol-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(113C)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480195 | |
| Record name | 1-Propanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84615-47-4 | |
| Record name | 1-Propanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1-Propanol-1-13C (CAS 84615-47-4)
[1][2]
Core Identity & Physicochemical Profile[3][4][5]
1-Propanol-1-13C is a stable isotope-labeled primary alcohol where the carbon atom at position 1 (the carbinol carbon attached to the hydroxyl group) is substituted with Carbon-13 (
Physicochemical Properties Table[3][4]
| Property | Value / Description | Notes |
| CAS Number | 84615-47-4 | Specific to the 1- |
| Chemical Formula | Or CH | |
| Molecular Weight | 61.09 g/mol | ~1.0 Da shift vs. unlabeled (60.10 g/mol ). |
| Appearance | Clear, colorless liquid | Indistinguishable from unlabeled propanol. |
| Boiling Point | 97 °C | Negligible isotope effect on phase change. |
| Density | 0.804 g/mL (at 25 °C) | Slightly higher than unlabeled due to mass. |
| Isotopic Purity | Typically ≥ 99 atom % | Critical for quantitative NMR/MS. |
| Solubility | Miscible with water, ethanol, ether | |
| Flash Point | 22 °C (Closed Cup) | Highly Flammable. |
Spectroscopic Signature & Characterization
For researchers using 1-Propanol-1-13C as an internal standard or mechanistic probe, the spectroscopic differences are the functional "fingerprint" of the compound.
A. Nuclear Magnetic Resonance (NMR)
The
-
C NMR (Proton Decoupled):
-
Signal Enhancement: The C1 signal (approx. 64.5 ppm ) will appear as a massive singlet, 50–100x more intense than the natural abundance signals at C2 (~26 ppm) and C3 (~10 ppm).
-
Coupling: If proton coupling is enabled, the C1 signal splits into a triplet due to the two attached protons (
Hz). -
C-
C Coupling: Absent unless the sample is enriched at other positions.
-
-
H NMR:
-
The protons at position 1 (methylene group) will exhibit large heteronuclear coupling to the
C nucleus ( ), splitting the standard triplet signal into a widely spaced doublet of triplets (or complex multiplet depending on resolution).
-
B. Mass Spectrometry (MS)[7][8]
-
m/z Shift: The molecular ion peak (
) shifts from m/z 60 to 61 . -
Fragmentation: The primary fragment resulting from
-cleavage (loss of ethyl group) would retain the label in the oxygen-containing fragment ( ), shifting the base peak analysis.
C. Vibrational Spectroscopy (IR)
-
Isotope Shift: The C–O stretching vibration (typically ~1050 cm
) involves the labeled carbon. Due to the increased mass of C, the frequency ( ) is expected to shift to a lower wavenumber by approximately 20–25 cm (theoretical calculation based on reduced mass ).
Synthesis & Production Logic
The synthesis of 1-Propanol-1-13C is typically achieved via Grignard chemistry to ensure site-specific labeling. This method guarantees that the
Synthetic Workflow (Grignard Route)
-
Precursor: Ethylmagnesium bromide (EtMgBr) provides the C2-C3 chain.
-
Label Source:
C-Formaldehyde ( CH O) provides the C1 carbon. -
Reaction: Nucleophilic attack of the ethyl group on the carbonyl carbon.
-
Workup: Acidic hydrolysis yields the alcohol.
Figure 1: Site-specific synthesis of 1-Propanol-1-13C via Grignard reaction.
Applications in Drug Development & Metabolism[7][8]
1-Propanol-1-13C serves as a high-fidelity tracer in metabolic flux analysis (MFA) and pharmacokinetic (PK) studies.
A. Metabolic Pathway Tracing
In biological systems, 1-propanol is oxidized to propionic acid.[3] Using the C1-labeled isotopologue allows researchers to track the fate of the carbinol carbon into the carbonyl carbon of propionate, and subsequently into the Krebs cycle (via Succinyl-CoA).
Mechanism:
-
Oxidation Phase I: Alcohol Dehydrogenase (ADH) converts 1-Propanol-1-13C to Propanal-1-13C .
-
Oxidation Phase II: Aldehyde Dehydrogenase (ALDH) converts Propanal-1-13C to Propionate-1-13C .
-
Activation: Propionate-1-13C is converted to Propionyl-CoA (labeled at C1).
Figure 2: Metabolic oxidation pathway of 1-Propanol-1-13C.
B. Internal Standard for Quantitation
In quantitative LC-MS or GC-MS assays, 1-Propanol-1-13C is an ideal internal standard (IS) for measuring propanol levels in blood or fermentation broths.
-
Advantage: It co-elutes with the analyte (negligible retention time shift) but is mass-resolved (M+1).
-
Protocol Note: Ensure the mass resolution of the instrument is sufficient to distinguish m/z 61 from naturally occurring isotopes of the analyte if concentrations are low.
Handling, Stability & Safety
While chemically stable, the
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. It is hygroscopic; moisture uptake will not degrade the label but will affect concentration accuracy.
-
Safety Profile:
-
Stability: Stable indefinitely under recommended storage. The
C nucleus is non-radioactive and does not decay.
References
Sources
1-Propanol-1-13C: Structural Characterization, Molecular Dynamics, and Applications in Metabolic Tracing
Introduction: The Strategic Value of Site-Specific Labeling
As stable isotope-resolved metabolomics (SIRM) and mass spectrometry-based fluxomics advance, the demand for precision tracers has grown exponentially. While uniformly labeled isotopes (e.g., U-13C-Propanol) are useful for broad metabolic profiling, they often result in complex carbon scrambling during downstream enzymatic reactions.
1-Propanol-1-13C provides a targeted analytical window. By selectively substituting the carbon atom bonded to the hydroxyl group (C1) with a Carbon-13 isotope, researchers can track the exact fate of this specific moiety during primary alcohol oxidation and subsequent acyl-CoA metabolism. This whitepaper details the structural parameters, molecular weight derivations, and validated analytical protocols for utilizing 1-Propanol-1-13C in advanced drug development and metabolic research.
Chemical Structure and Physicochemical Properties
The structural integrity of a tracer dictates its behavior in biological systems. 1-Propanol-1-13C is a primary alcohol with the linear formula CH3-CH2-13CH2-OH (SMILES: CC[13CH2]O).
The substitution of a single 12C atom (12.000 Da) with a 13C atom (13.003 Da) introduces a precise mass shift (M+1). The molecular weight of endogenous, unlabeled 1-propanol is 60.09 g/mol , whereas 1-Propanol-1-13C has a computed molecular weight of 61.09 g/mol [1]. This 1.00 Da differential is the cornerstone of its utility in mass spectrometry (MS), allowing the labeled exogenous tracer to be mathematically distinguished from endogenous pools.
Data Presentation: Quantitative Parameters
The following table summarizes the critical physicochemical properties required for accurate experimental design, such as molarity calculations and gas chromatography (GC) programming [1] [2].
| Property | Value | Causality / Significance in Experimental Design |
| Molecular Formula | C2(13C)H8O | Defines the exact M+1 mass shift required for MS target lists. |
| Molecular Weight | 61.09 g/mol | Critical for calculating exact molarity in cell culture dosing. |
| Isotopic Purity | ≥99 atom % 13C | Ensures a high signal-to-noise ratio and minimizes unlabeled background. |
| Density | 0.804 g/mL at 25 °C | Required for accurate volumetric dispensing of the neat liquid. |
| Boiling Point | 97 °C | Informs the initial oven temperature and ramp rates for GC-MS. |
Experimental Workflow: Structural Verification and Purity Assessment
Before introducing 1-Propanol-1-13C into a biological assay, its isotopic purity and structural identity must be validated. Relying solely on vendor certificates can introduce artifacts if the reagent has degraded (e.g., premature oxidation to propionaldehyde). We employ an orthogonal, self-validating system using 13C-NMR and GC-MS.
Protocol 1: Orthogonal Validation of Isotopic Purity
-
Causality: 13C-NMR directly observes the labeled C1 position to confirm site-specificity, while GC-MS confirms the global mass shift and the absence of unlabeled contaminants.
-
Self-Validating Mechanism: The use of internal standards (TMS) and ratiometric analysis ensures the data is instrument-independent.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 µL of 1-Propanol-1-13C in 500 µL of Deuterated Chloroform (CDCl3) containing 0.1% Tetramethylsilane (TMS) as an internal standard.
-
Validation: The TMS peak at 0 ppm ensures the chemical shift axis is absolutely calibrated.
-
-
13C-NMR Acquisition: Acquire the spectrum at 298 K using a 30° pulse angle and a relaxation delay (D1) of 5 seconds.
-
Causality: A long D1 is essential for quantitative integration, ensuring all 13C nuclei return to thermal equilibrium between pulses. The C1 carbon will appear as an intensely enhanced singlet at ~64 ppm.
-
-
GC-MS Analysis: Inject 1 µL of a 1:1000 dilution (in hexane) into a GC-MS equipped with a polar wax column.
-
Causality: A polar stationary phase resolves short-chain alcohols efficiently, preventing peak tailing.
-
-
Mass Shift Verification: Monitor the molecular ion. Unlabeled 1-propanol exhibits an [M]+ at m/z 60. The labeled compound must show an [M]+ at m/z 61. Calculate the m/z 60 to 61 ratio to empirically verify the ≥99% isotopic purity [2].
Orthogonal analytical workflow for validating 1-Propanol-1-13C structural integrity.
Applications in Metabolic Tracing and Drug Development
In drug development, understanding the metabolic fate of alcohol-based excipients or prodrugs is critical for toxicity and pharmacokinetic assessments. 1-Propanol-1-13C acts as a highly specific tracer. It is metabolized by Alcohol Dehydrogenase (ADH) to propionaldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to propionic acid [3].
The Advantage of Site-Specific Labeling: If uniformly labeled propanol (U-13C3) were used, the resulting propionyl-CoA would be fully labeled, complicating the analysis of downstream TCA cycle intermediates due to extensive carbon scrambling. By using 1-Propanol-1-13C, the 13C label is restricted strictly to the carboxyl carbon of propionate. This allows researchers to precisely track the entry of this specific carbon into the methylmalonyl-CoA pathway without background interference.
Protocol 2: In Vitro Metabolic Tracing
-
Cell Culture Dosing: Seed primary human hepatocytes at 1x10^6 cells/well. Replace media with a custom formulation containing 5 mM 1-Propanol-1-13C.
-
Causality: A 5 mM concentration provides sufficient metabolic flux for MS detection without inducing acute alcohol toxicity or overwhelming cellular NAD+ pools.
-
-
Kinetic Quenching: At 0, 15, 30, and 60 minutes, rapidly aspirate the media and quench metabolism using -80 °C 80% methanol.
-
Self-Validation: Time-course sampling ensures that the observed 13C-enrichment is biologically driven (kinetic flux) rather than an artifact of sample preparation or background noise.
-
-
Metabolite Extraction & LC-MS/MS: Centrifuge the lysates at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Track the +1 Da mass shift transition in propionate (m/z 75 -> 75) and downstream succinate.
Enzymatic oxidation pathway of 1-Propanol-1-13C to Propionic Acid-1-13C.
Conclusion
1-Propanol-1-13C is a precision tool in the analytical chemist's arsenal. Its exact molecular weight of 61.09 g/mol and site-specific isotopic substitution enable high-resolution metabolic tracing and rigorous mass spectrometry normalization. By adhering to self-validating protocols—such as orthogonal NMR/GC-MS verification and kinetic time-course sampling—researchers can ensure absolute data integrity and reproducibility in complex drug development pipelines.
References
-
Title: 1-Propanol-1-13C | C3H8O | CID 12201039 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
- Title: US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Source: Google Patents URL
A Senior Application Scientist's Guide to Positionally Labeled Propanols: 1-Propanol-1-¹³C versus 1-Propanol-2-¹³C
Abstract
Stable isotope labeling is a cornerstone of modern molecular analysis, enabling researchers to trace metabolic pathways, elucidate reaction mechanisms, and quantify analytes with unparalleled precision.[1][2] Within the repertoire of labeled compounds, positional isomers—molecules where a heavy isotope is placed at a specific atomic position—offer a nuanced tool for asking highly specific biological and chemical questions. This guide provides an in-depth technical comparison of two such isotopologues: 1-Propanol-1-¹³C and 1-Propanol-2-¹³C. We will explore their fundamental structural differences, the resulting distinctions in their analytical signatures (NMR and Mass Spectrometry), and the strategic rationale for selecting one over the other in experimental design. This document is intended for researchers, scientists, and drug development professionals who leverage isotopic labeling to achieve their research objectives.
Introduction: The Significance of Positional Isotopic Labeling
Stable-labeled compounds are molecules where one or more atoms have been replaced with a heavy isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). Unlike radioactive isotopes, these are non-radioactive and do not decay, making them safe for a wide range of applications, including human metabolic studies.[1] The incorporation of a heavy isotope imparts a unique mass signature to the molecule without significantly altering its chemical or biological properties.[1] This allows scientists to use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the fate of the labeled molecule within a complex biological or chemical system.[3]
The strategic placement of the ¹³C atom in 1-propanol at either the C1 or C2 position creates two distinct molecular probes. The choice between 1-Propanol-1-¹³C and 1-Propanol-2-¹³C is not arbitrary; it is a critical experimental design decision that directly influences the type of information that can be gleaned from a study.[4][5] This guide will dissect these differences to empower researchers to make informed decisions.
Fundamental Structural and Spectroscopic Differences
The core distinction between the two isomers is the location of the ¹³C atom. In 1-Propanol-1-¹³C, the label is on the terminal carbon atom bonded to the hydroxyl group. In 1-Propanol-2-¹³C, the label is on the central carbon atom.
Caption: Molecular structures of 1-Propanol-1-¹³C and 1-Propanol-2-¹³C.
This subtle structural change gives rise to distinct and predictable differences in their analytical spectra, which are the primary means of their differentiation and utility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei.
-
¹³C NMR: In a standard proton-decoupled ¹³C NMR spectrum, unlabeled 1-propanol shows three distinct peaks corresponding to its three unique carbon environments.[6]
-
For 1-Propanol-1-¹³C , the signal corresponding to the C1 carbon (typically around 64-65 ppm) will be dramatically enhanced in intensity compared to the other two signals due to the ~99% abundance of ¹³C at that position.
-
For 1-Propanol-2-¹³C , the signal for the C2 carbon (typically around 26-27 ppm) will be the one that is enhanced.
-
-
¹H NMR: The ¹H NMR spectrum is also affected. The ¹³C isotope has a nuclear spin, which couples to adjacent protons. This results in the splitting of the proton signals into doublets (a phenomenon known as ¹³C satellites).
-
In 1-Propanol-1-¹³C , the signal for the two protons on C1 will be split into a large doublet. The signal for the protons on C2 will also show a smaller two-bond coupling to the ¹³C nucleus.
-
In 1-Propanol-2-¹³C , the protons on C2 will be split into a large doublet, and the protons on both C1 and C3 will exhibit smaller two-bond and three-bond couplings, respectively.
-
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While both labeled isomers have the same molecular weight (61.09 g/mol ), their fragmentation patterns upon ionization can be different, providing another layer of differentiation.[7]
The major fragmentation pathway for primary alcohols is alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen-bearing carbon.[8] Another common fragmentation is the loss of water (M-18).
-
For 1-Propanol-1-¹³C:
-
Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion [CH₃CH₂¹³CH₂OH]⁺• results in a highly abundant, resonance-stabilized fragment ion [¹³CH₂OH]⁺ at m/z = 32 . This is a one-mass-unit shift from the characteristic m/z 31 base peak in unlabeled 1-propanol.[9][10]
-
Loss of water: This would result in a fragment at m/z 43.
-
-
For 1-Propanol-2-¹³C:
-
Alpha-cleavage: Loss of an ethyl radical ([•¹³CH₂CH₃]) from the molecular ion [CH₃¹³CH₂CH₂OH]⁺• results in the characteristic fragment [CH₂OH]⁺ at m/z = 31 .
-
Alternative Fragmentation: A key fragment for this isomer would involve the loss of the terminal methyl group, leading to a fragment [¹³CH₂CH₂OH]⁺ at m/z 46.
-
Summary of Key Differentiating Properties
| Property | 1-Propanol-1-¹³C | 1-Propanol-2-¹³C | Unlabeled 1-Propanol |
| Molecular Formula | CH₃CH₂¹³CH₂OH | CH₃¹³CH₂CH₂OH | CH₃CH₂CH₂OH |
| Molecular Weight | 61.09 g/mol | ~61.09 g/mol | 60.10 g/mol [11] |
| ¹³C NMR (Enhanced Peak) | ~64-65 ppm (C1) | ~26-27 ppm (C2) | N/A |
| Key MS Fragment (α-cleavage) | [¹³CH₂OH]⁺ at m/z 32 | [CH₂OH]⁺ at m/z 31 | [CH₂OH]⁺ at m/z 31 [9] |
Differential Applications & Experimental Design Rationale
The choice between the two labeled propanols is dictated entirely by the scientific question being asked. The position of the label determines which part of the molecule's backbone is being tracked.
1-Propanol-1-¹³C: Tracing the Functional Group Carbon
The C1 carbon is the site of chemical action in many reactions involving alcohols, such as oxidation.
-
Application 1: Studying Oxidation Mechanisms. When 1-propanol is oxidized, the C1 carbon is converted into an aldehyde (propanal) and then potentially to a carboxylic acid (propanoic acid).[12] By using 1-Propanol-1-¹³C, a researcher can unequivocally track the fate of this specific carbon. For example, in a cell culture study, one could determine if the cells are oxidizing the propanol and incorporating the C1 carbon into other metabolites. The appearance of a ¹³C-labeled propanal or propanoic acid would confirm this pathway.
-
Application 2: Metabolic Flux Analysis (MFA) of C1 Pathways. In metabolic tracing experiments, the goal is to follow the path of atoms through a metabolic network.[4] If an organism is being fed 1-Propanol-1-¹³C, the ¹³C label will trace the entry and subsequent transformations of the C1 carbon. This is invaluable for understanding how xenobiotics or alternative carbon sources are metabolized.
1-Propanol-2-¹³C: Tracking the Carbon Backbone
The C2 carbon represents the core backbone of the propanol molecule. Labeling at this position is ideal for studying reactions or metabolic pathways where the entire propyl group is transferred or rearranged.
-
Application 1: Elucidating Rearrangement Reactions. In synthetic organic chemistry, certain reactions might cause the carbon skeleton to rearrange. Using 1-Propanol-2-¹³C allows a chemist to follow the position of the central carbon, confirming or refuting a proposed reaction mechanism.
-
Application 2: Probing Propyl-Group Incorporation. In some metabolic pathways, an entire propyl unit might be incorporated into a larger molecule. For instance, if studying the biosynthesis of a natural product, feeding the organism 1-Propanol-2-¹³C and then analyzing the final product for the location of the ¹³C label can reveal if and how the propanol contributed to its structure.
Example Experimental Protocol: Tracing Propanol Oxidation in Cell Culture
This protocol provides a framework for using 1-Propanol-1-¹³C to determine if a specific cell line (e.g., a liver cell line like HepG2) can oxidize propanol.
Objective: To trace the metabolic fate of the C1 carbon of 1-propanol in HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
1-Propanol-1-¹³C (99 atom % ¹³C)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards for LC-MS (e.g., ¹³C₃-Lactate)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Cell Culture: Culture HepG2 cells in standard T-75 flasks until they reach ~80% confluency.
-
Tracer Introduction:
-
Prepare a stock solution of 1-Propanol-1-¹³C in sterile PBS.
-
Remove the standard culture medium from the cells.
-
Add fresh medium containing a final concentration of 1 mM 1-Propanol-1-¹³C. This is the "labeled" condition.
-
For a control group, add medium containing 1 mM of unlabeled 1-propanol.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Metabolite Extraction:
-
After incubation, place the flasks on ice.
-
Aspirate the medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing internal standards to the cell monolayer.
-
Scrape the cells and collect the cell/methanol mixture into a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant (containing the extracted metabolites) to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of 50% acetonitrile for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS system capable of high-resolution mass analysis.
-
Monitor for the specific m/z of potential downstream metabolites, such as propanoic acid. Unlabeled propanoic acid has a mass of 74.0368. ¹³C₁-labeled propanoic acid will have a mass of 75.0402.
-
The detection of a significant peak at m/z 75.0402 in the labeled samples, which is absent in the control samples, confirms that the C1 carbon of 1-propanol has been oxidized to propanoic acid.
-
Caption: Workflow for a stable isotope tracing experiment in cell culture.
Conclusion
1-Propanol-1-¹³C and 1-Propanol-2-¹³C are powerful and distinct tools for scientific inquiry. The selection between them is a critical determinant of experimental outcome and hinges on whether the research question pertains to the fate of the functional carbon (C1) or the structural backbone (C2). 1-Propanol-1-¹³C is the superior choice for investigating oxidation reactions and the metabolism of the alcohol functional group. Conversely, 1-Propanol-2-¹³C is ideal for tracking the integrity and incorporation of the propyl chain in metabolic or synthetic pathways. A thorough understanding of their unique spectroscopic signatures and a clear definition of the research objective are paramount for their successful application in advancing our knowledge of complex chemical and biological systems.
References
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Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]
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University of Calgary. (n.d.). ¹³C NMR of 1-Propanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]
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Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Propanol - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
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MDPI. (2025, June 10). Stable Isotope Analysis of Alcoholic Beverages: A Review. Retrieved from [Link]
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Filo. (2025, March 1). Worked example 7 The mass spectrum for propan-1-ol is shown in figure 25.... Retrieved from [Link]
-
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Bentham Science. (2008, May 1). Synthesis of 1-Amino-2-[3-¹³C]propanol Hydrochloride. Retrieved from [Link]
-
Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propan-2-ol. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents. Retrieved from [Link]
-
Brewing Science. (2025, September 10). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from [Link]
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Journal of Agricultural and Food Chemistry. (n.d.). Botanical and Geographical Origin Identification of Industrial Ethanol by Stable Isotope Analyses of C, H, and O. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Botanical and Geographical Origin Identification of Industrial Ethanol by Stable Isotope Analyses of C, H, and O. Retrieved from [Link]
-
Medium. (2026, February 24). Beyond the Name: Unpacking the Subtle Differences Between 1-Propanol and 2-Propanol. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes. Retrieved from [Link]
-
PubMed. (2025, August 8). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Retrieved from [Link]
-
eScholarship.org. (n.d.). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023, March 14). How to distinguish between 1 propanol and 2 propanol?. Retrieved from [Link]
-
NIH PubChem. (n.d.). 1-Propanol. Retrieved from [Link]
-
Frontiers in Plant Science. (n.d.). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct propanol synthesis from CO₂, C₂H₄, and H₂ over Cs–Au/TiO₂ rutile. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Application of isotope labeling experiments and ¹³C flux analysis to enable rational pathway engineering. Retrieved from [Link]
-
NIH PubChem. (n.d.). 1-Propanol-1-¹³C. Retrieved from [Link]
-
YouTube. (2015, September 8). How to make Propanal (propionaldehyde). Retrieved from [Link]
-
ResearchGate. (2025, August 6). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. brewingscience.de [brewingscience.de]
- 3. escholarship.org [escholarship.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1-Propanol-1-13C | C3H8O | CID 12201039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Worked example 7 The mass spectrum for propan-1-ol is shown in figure 25... [askfilo.com]
- 11. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Advanced Safety and Application Whitepaper: 1-Propanol-1-13C in Isotopic Tracing and NMR Spectroscopy
Executive Summary
In the realm of advanced metabolomics and structural elucidation, 1-Propanol-1-13C (CAS: 84615-47-4) serves as a critical isotopic probe. Unlike its unlabeled counterpart, this compound is engineered with a 99 atom %
As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) not merely as a regulatory checklist, but as a mechanistic guide to preserving the integrity of the isotope while safeguarding the researcher. This whitepaper synthesizes the physicochemical hazards of 1-Propanol-1-13C with field-proven, self-validating protocols for its use in high-stakes drug development and metabolic tracing workflows.
Physicochemical & Isotopic Profiling
To design robust experimental workflows, we must first translate raw SDS data into actionable laboratory intelligence. The introduction of a heavy carbon isotope slightly alters the molecular weight (61.09 g/mol ) compared to unlabeled 1-propanol, which is a critical variable when calculating molarity for precise biological dosing[2].
Table 1: Quantitative Data and Mechanistic Implications
| Property / Hazard Threshold | Value / Code | Mechanistic Implication in the Laboratory |
| Molecular Weight | 61.09 g/mol | Requires recalibration of standard curves to account for the M+1 mass shift. |
| Boiling Point | 97 °C | High volatility; requires handling in sealed systems to prevent isotopic dilution via evaporation. |
| Flash Point | 22 °C (Closed Cup) | Vapors can ignite at ambient room temperature; strictly prohibits open-bench handling. |
| Density | 0.804 g/mL at 25 °C | Lighter than water; biphasic separation may occur temporarily during aqueous media prep. |
| Isotopic Purity | 99 atom % | Ensures maximum signal-to-noise ratio; highly sensitive to atmospheric |
| Primary Hazard Codes | H225, H318, H336 | Dictates the mandatory use of chemical fume hoods and specialized PPE. |
Mechanistic Hazard Analysis
Understanding the causality behind the hazard codes ensures strict adherence to safety protocols.
-
H225 - Highly Flammable Liquid and Vapor: With a closed-cup flash point of 22 °C, 1-Propanol-1-13C generates sufficient vapor pressure at standard room temperature to form explosive mixtures with air. The mechanism of risk here is vapor pooling; propanol vapors are heavier than air and can travel along benchtops to ignition sources (e.g., static discharge from analytical equipment).
-
H318 - Causes Serious Eye Damage: 1-Propanol acts as an aggressive lipid solvent. Upon contact with the ocular surface, it rapidly penetrates the lipid bilayer of the corneal epithelium. This induces immediate protein denaturation and coagulation, leading to irreversible corneal opacity. Standard safety glasses are insufficient; unvented chemical splash goggles are mandatory.
-
H336 - May Cause Drowsiness or Dizziness: As a short-chain aliphatic alcohol, inhaled 1-propanol crosses the blood-brain barrier and acts as a positive allosteric modulator of the
receptor, leading to central nervous system (CNS) depression. In a high-precision isotope lab, even mild cognitive impairment can lead to catastrophic experimental errors or spills.
Self-Validating Experimental Protocols
To ensure both safety and scientific integrity, workflows utilizing 1-Propanol-1-13C must be self-validating—meaning the protocol includes built-in quality control checks that confirm success before proceeding to the next step.
Protocol 1: Anhydrous Preparation of 1-Propanol-1-13C NMR Standards
Causality: Atmospheric moisture introduces a broad HDO peak in NMR spectra, which can obscure critical
-
System Purge: Transfer the sealed 1-Propanol-1-13C ampoule into a glovebox or utilize a Schlenk line purged with high-purity Argon (moisture < 1 ppm).
-
Aliquoting: Using a gas-tight, oven-dried glass syringe, pierce the septum and draw the required volume (e.g., 50 µL).
-
Solvent Mixing: Inject the isotope directly into a pre-dried NMR tube containing 600 µL of deuterated solvent (e.g.,
or ). Cap immediately with a PTFE-lined septum cap. -
Self-Validation Step (QA/QC): Acquire a rapid 1D
NMR spectrum. A singular, high-intensity peak corresponding to the C1 position confirms isotopic purity and successful transfer. The absence of unexpected downfield shifts confirms no oxidation to propionaldehyde has occurred during handling.
Protocol 2: In Vitro Metabolic Tracing in Hepatic Cell Lines
Causality: Tracking the
-
Media Preparation: Dilute 1-Propanol-1-13C into sterile, cold (
) cell culture media inside a Class II Biosafety Cabinet to a final concentration of 10 mM. Note: Cold media reduces volatilization of the isotope. -
Dosing: Apply the labeled media to hepatic cell cultures (e.g., HepG2) and incubate at 37 °C in a sealed, gas-tight culture flask to prevent vapor escape.
-
Metabolite Extraction: After 4 hours, aspirate the media and quench cellular metabolism instantly using a
methanol:acetonitrile:water (2:2:1) extraction buffer. -
Self-Validation Step: Perform GC-MS on both the aspirated media and the cell lysate. The proportional decrease of the M+1 1-propanol peak in the media must mathematically match the appearance of M+1 propionate in the lysate, validating the metabolic flux measurement.
Visualizations
Workflow Diagram: Safe Handling and Self-Validation
The following diagram illustrates the strict environmental controls required to handle this highly flammable, moisture-sensitive isotope safely.
Caption: Anhydrous handling and self-validating transfer workflow for 1-Propanol-1-13C.
Pathway Diagram: Metabolic Oxidation
This diagram maps the biological fate of the
Caption: Metabolic oxidation pathway tracking the C1-13C label into the TCA cycle.
References
-
PubChem. "1-Propanol-1-13C | C3H8O | CID 12201039". National Center for Biotechnology Information. Available at:[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents". Journal of Organic Chemistry. Referenced via University of Pittsburgh. Available at:[Link]
Sources
1-Propanol-1-13C: Physicochemical Properties, Synthesis, and Analytical Protocols
An In-Depth Technical Guide on
Executive Summary
1-Propanol-1-13C (CAS: 84615-47-4) is a stable isotopologue of n-propanol where the carbon atom at position 1 (attached to the hydroxyl group) is substituted with Carbon-13.[1][2][3] Unlike deuterium labeling, which can significantly alter reaction rates (Kinetic Isotope Effects) and physical properties (boiling point shifts), heavy-atom substitution (
This guide provides a rigorous analysis of the boiling point and density of 1-Propanol-1-13C, addressing common discrepancies in commercial certificates of analysis (CoA) where unlabeled data is often cited. It details the theoretical basis for density shifts, outlines synthesis pathways, and establishes self-validating protocols for experimental verification.
Physicochemical Data Core
Comparative Data Table
The following table contrasts the standard literature values for unlabeled 1-Propanol with the specific data for the 1-13C isotopologue.
| Property | 1-Propanol (Natural Abundance) | 1-Propanol-1-13C (99 atom % 13C) | Source/Method |
| Molecular Formula | -- | ||
| Molecular Weight | 60.10 g/mol | 61.10 g/mol | Calculated |
| Boiling Point (1 atm) | 97.0 - 98.0 °C | 97.0 - 98.0 °C | Lit.[1][2][4][5][6] (Sigma/Aldrich) [1] |
| Density (25 °C) | 0.803 - 0.804 g/mL | 0.817 g/mL (Theoretical)* | Mass Scaling Derived |
| Refractive Index ( | 1.383 - 1.385 | 1.383 - 1.385 | Negligible Isotope Effect |
| Flash Point | 22 °C | 22 °C | Closed Cup |
Critical Analysis of Density Data
The "Vendor Data" Trap: Many chemical suppliers (e.g., Sigma-Aldrich, Cambridge Isotope Laboratories) list the density of 1-Propanol-1-13C as 0.804 g/mL , which is identical to the unlabeled compound [1][2]. Researchers must exercise caution here.
The Scientific Reality:
While
-
Mass Increase:
-
Volume Change:
-
Theoretical Density:
.
Guidance: When using 1-Propanol-1-13C for gravimetric preparation of NMR standards, use the theoretical density (0.817 g/mL) or weigh the liquid directly. Do not rely on volumetric pipetting using the unlabeled density value.
Synthesis & Purification Workflow
The high cost of 1-Propanol-1-13C necessitates efficient synthesis with high isotopic incorporation. The standard industrial route (hydroformylation of ethylene) is unsuitable for specific C1 labeling due to the complexity of handling
Primary Synthesis Pathway
The preferred laboratory scale synthesis involves the carbonation of ethylmagnesium bromide with
Reaction Scheme:
-
Grignard Formation: Ethyl bromide + Mg
Ethylmagnesium bromide. -
Carbonation: EtMgBr +
CO Propionic Acid-1-13C (salt). -
Reduction: Propionic Acid-1-13C + LiAlH
1-Propanol-1-13C.
Visualization of Synthesis Logic
Figure 1: Step-by-step synthesis pathway ensuring specific isotopic labeling at the C1 position.
Experimental Protocols for Validation
Due to the high cost of isotopologues, standard macro-methods (e.g., hydrometers, 100mL distillation) are wasteful. The following micro-scale protocols ensure data integrity with minimal sample loss.
Micro-Ebulliometry (Boiling Point)
Objective: Confirm purity and identity via phase transition temperature. Sample Requirement: 2–5 mL.
-
Apparatus: Use a Cottrell pump ebulliometer or a micro-distillation unit with a calibrated thermocouple.
-
Calibration: Calibrate the thermocouple using standard unlabeled 1-Propanol (BP 97.2 °C) and water (BP 100.0 °C).
-
Equilibrium: Heat sample until reflux is steady. The condensate must wash the thermocouple tip continuously.
-
Correction: Record atmospheric pressure (
). Correct the observed boiling point ( ) using the Sidney-Young equation logic: (Note: For propanol, the factor is approx 0.04°C per mmHg deviation).
Density Determination (Oscillating U-Tube)
Objective: Validate isotopic enrichment via density shift. Sample Requirement: < 1 mL (Recoverable).
-
Instrument: Digital Density Meter (e.g., Anton Paar DMA series).
-
Temperature Control: Set internal Peltier thermostat to 25.00 °C ± 0.01 °C.
-
Cleaning: Flush U-tube with ethanol followed by acetone; dry with desiccated air.
-
Injection: Inject 1-Propanol-1-13C slowly to avoid micro-bubbles. Visually inspect the cell via the built-in camera.
-
Validation:
-
If
, the sample may be unlabeled or have low enrichment. -
If
, the sample is highly enriched.
-
Validation Logic Flow
Figure 2: Logical decision tree for validating sample identity and isotopic enrichment.
Applications in Drug Development
Metabolic Flux Analysis (MFA)
1-Propanol-1-13C serves as a tracer for alcohol dehydrogenase (ADH) activity.
-
Mechanism: Oxidation of 1-Propanol-1-13C yields Propionic Acid-1-13C.
-
Detection: The
C label at the carbonyl position of propionic acid provides a distinct NMR split signal or Mass Spec fragment (M+1), allowing researchers to quantify the rate of metabolism in liver microsomes without interference from endogenous background [3].
qNMR Internal Standard
Due to the relaxation properties of the
-
Advantage: The C1 carbon appears in a unique chemical shift region (~64 ppm for alcohol, shifting to ~175 ppm if oxidized to acid), providing a clear baseline for integration [4].
References
-
Sigma-Aldrich. (n.d.).[1] 1-Propanol-1-13C Product Specification. Retrieved from
-
PubChem. (2025).[3] 1-Propanol-1-13C Compound Summary. National Library of Medicine. Retrieved from
- Hellerstein, M. K. (2003). In vivo measurement of metabolic fluxes with stable isotopes. Annual Review of Nutrition.
- Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
Sources
- 1. 1-Propanol-1-13C 13C 99atom 84615-47-4 [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. 1-Propanol-1-13C | C3H8O | CID 12201039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propanol - Wikipedia [en.wikipedia.org]
- 5. carlroth.com [carlroth.com]
- 6. 1-Propanol | 33538 | Solstice Advanced Materials [lab.solstice.com]
Strategic Sourcing and Application of 1-Propanol-1-13C in Metabolic Tracing and NMR Workflows
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary & Mechanistic Rationale
1-Propanol-1-13C (CAS: 84615-47-4; Linear Formula: CH3CH2^13CH2OH) is a highly specialized, isotopically labeled tracer utilized across metabolomics, drug development, and synthetic organic chemistry. By substituting the naturally abundant ^12C at the C1 position with the NMR-active ^13C isotope, scientists unlock a highly sensitive probe for tracking carbon fate.
As a Senior Application Scientist, I frequently advise teams on the strategic deployment of this compound. The causality behind selecting a single-labeled isotopologue (1-^13C) over a uniformly labeled variant (U-^13C) is rooted in spectral clarity. Uniform labeling introduces complex ^13C-^13C J-coupling (peak splitting), which dilutes signal intensity across multiplets. A single label at the C1 position yields a sharp, easily quantifiable singlet under ^1H-decoupling, maximizing the signal-to-noise ratio for precise integration in mechanistic studies[1].
Supplier Landscape & Price Comparison
Because 1-Propanol-1-13C requires specialized synthetic pathways (often derived from ^13C-paraformaldehyde[1]), the global supply chain is concentrated among a few elite isotope manufacturers. When sourcing this reagent, researchers must balance isotopic purity with cost. The standard requirement for quantitative NMR and mass spectrometry is 99 atom % ^13C . Lower purities introduce unacceptable isotopic dilution, skewing the M+1 mass shift required for accurate normalization[2].
Quantitative Supplier Comparison
Pricing and availability are subject to institutional contracts and global supply chain fluctuations.
| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Price (1g) | Lead Time |
| Sigma-Aldrich (Merck) | 493341-1G | 99 atom % ^13C | ≥99.0% | $798.00 | In Stock / On Demand |
| Cambridge Isotope Labs (CIL) / Eurisotop | Unlabeled CAS: 71-23-8 | 99 atom % ^13C | ≥98.0% | Quote Required* | Variable |
| Toronto Research Chemicals (TRC) | Custom Synthesis | 99 atom % ^13C | ≥98.0% | Quote Required | Custom Synthesis |
*Note: CIL/Eurisotop pricing via international distributors historically aligns closely with Sigma-Aldrich (~$800 USD/g), though direct quotes are required for current stock[3].
Core Applications in Research
Mass Spectrometry Normalization
In advanced metabolomics, 1-Propanol-1-13C is deployed as a stable isotopic internal standard. External standard calibrations often fail in complex biological extracts due to matrix effects (ion suppression or enhancement). By spiking the sample with 1-Propanol-1-13C, researchers can calculate an exact intensity ratio (the m/z feature divided by the M+1 isotopic standard intensity). This effectively standardizes the data across different mass spectrometers and longitudinal time points, creating a highly reproducible diagnostic profile[2].
Mechanistic Synthetic Elucidation
In synthetic organic chemistry, the C1 label is utilized to definitively prove reaction mechanisms. For instance, during the unexpected dehomologation of primary alcohols to one-carbon shorter carboxylic acids using o-iodoxybenzoic acid (IBX), researchers synthesized 1-^13C-labeled analogs to track the cleavage of the terminal carbon. The ^13C label allowed them to observe the specific release of the C1 carbon as CO2, proving the mechanistic pathway via ^13C-NMR[1].
Self-Validating Experimental Protocol: ^13C-NMR Metabolic Tracing
Objective: Quantify the kinetics of 1-propanol oxidation by hepatic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).
Causality of Experimental Design:
-
Buffer Selection: The reaction is performed in 50 mM Potassium Phosphate buffer prepared in D2O. Why? D2O provides the necessary deuterium lock signal for the NMR spectrometer, ensuring magnetic field stability over the 1-hour time-course acquisition.
-
Quenching Mechanism: Reactions are quenched with cold methanol (-20°C). Why? Methanol instantly denatures the ADH/ALDH enzymes, halting oxidation at exact time points. This prevents the transient 1-^13C-propionaldehyde intermediate from artificially converting to propionic acid during sample transfer.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 1-Propanol-1-13C to a 10 mM stock solution in D2O buffer.
-
Baseline Acquisition: In a 5 mm NMR tube, combine 500 µL of buffer, 2 mM NAD+, and 50 µL of the tracer stock. Acquire a baseline ^13C-NMR spectrum (150 MHz) to confirm the C1 alcohol peak at ~64 ppm[1].
-
Enzymatic Initiation: Inject 10 µL of purified hepatic ADH/ALDH mix. Invert the tube twice to ensure homogenous mixing.
-
Time-Course Acquisition: Acquire ^13C spectra every 5 minutes for 1 hour using a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Self-Validating Control (Mass Balance): Integrate the peaks for 1-Propanol-1-13C (~64 ppm), 1-^13C-Propionaldehyde (~202 ppm), and 1-^13C-Propionic Acid (~180 ppm).
-
Validation Rule: The sum of the molar integrals (
) must exactly equal the initial integral of the alcohol at . If the total integral drops by >5%, it indicates volatile loss of the aldehyde intermediate or paramagnetic interference, immediately flagging the assay as invalid and preventing the publication of artifactual data.
-
Pathway Visualization
Workflow for 1-Propanol-1-13C metabolic oxidation and NMR detection.
Quality Control Guidelines
Before deploying a reagent that costs ~$800 per gram, rigorous incoming QC is mandatory. Do not rely solely on the manufacturer's Certificate of Analysis (CoA).
-
Isotopic Verification: Run a dilute sample through GC-MS. You must observe a clean M+1 mass shift (m/z 61) with less than 1% residual m/z 60 (unlabeled propanol).
-
Chemical Integrity: Acquire a standard ^1H-NMR spectrum. Look specifically for residual solvent peaks (e.g., ethyl acetate or THF) that may have carried over from the ^13C-paraformaldehyde Grignard synthesis[1]. Any impurities >1% can act as competitive inhibitors in enzymatic assays.
References
-
Eurisotop / Cambridge Isotope Laboratories - "N-PROPANOL (1-13C, 99%)"[Link]
- Google Patents - "US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry"
-
The Royal Society of Chemistry - "Unexpected dehomologation of primary alcohols to one-carbon shorter carboxylic acids using o-iodoxybenzoic acid (IBX)"[Link]
Sources
Methodological & Application
using 1-Propanol-1-13C as an internal standard in quantitative NMR
Application Note: High-Precision qNMR Quantification Using 1-Propanol-1-13C as an Internal Standard
Executive Summary
This application note details the protocol for using 1-Propanol-1-13C (isotopically enriched at the C1 position) as an Internal Standard (IS) for Quantitative NMR (qNMR). While standard 1-Propanol is a common solvent, its use as a qNMR standard is often limited by spectral overlap in the crowded carbinol region (3.4 – 4.0 ppm).
The Core Innovation: By utilizing the 1-Propanol-1-13C isotopologue, we exploit the large one-bond heteronuclear coupling constant (
Technical Specifications & Mechanism
Compound Data
| Property | Specification | Notes |
| Compound | 1-Propanol-1-13C | |
| MW | 61.09 g/mol | Must use specific isotopologue MW for calcs |
| Boiling Point | 97 °C | Volatile: Requires rapid weighing or septum vials |
| Isotopic Enrichment | Critical for accurate integration | |
| Chemical Shift ( | Center of the multiplet | |
| Coupling ( | The "Satellite Splitting" driver |
The "Satellite Dispersion" Strategy
In a standard
By using 1-Propanol-1-13C , the
-
Splitting: The signal splits into a large doublet (
Hz). -
Result: The intensity is distributed into two multiplets located at
ppm and ppm (at 400 MHz). -
Benefit: The central region (3.58 ppm) is cleared, allowing the analyte to be observed without interference.
Experimental Protocol
Workflow Diagram
Figure 1: High-level qNMR workflow emphasizing gravimetric precision.
Step-by-Step Methodology
Step 1: Gravimetric Preparation (The Source of Truth)
-
Equipment: Microbalance (readability 0.001 mg or better).
-
Vessel: Use a screw-cap vial with a septum to prevent evaporation of the 1-Propanol-1-13C.
-
Procedure:
-
Tare the vial.
-
Add Analyte (
mg). Record Mass ( ). -
Add 1-Propanol-1-13C (
mg). Work quickly due to volatility. Record Mass ( ). -
Add deuterated solvent (e.g.,
or ) ( mL). -
Cap immediately and vortex until fully dissolved.
-
Step 2: Acquisition Parameters (Instrument: 400 MHz+ recommended)
-
Pulse Sequence: zg (Bruker) or pulse (Varian/Agilent). Do NOT use 13C decoupling. We need the satellites.
-
Pulse Angle:
(Maximize signal).[1] -
Relaxation Delay (
):-
Measure
of the standard's satellites (usually faster than non-labeled due to CSA/Dipolar relaxation). -
Set
(typically 30–60 seconds for high precision).
-
-
Spectral Width: Ensure standard satellites and analyte signals are fully covered (typically 20 ppm).
-
Scans (NS): Minimum 16 (for S/N > 150:1).
-
Temperature: Controlled (e.g., 298 K) to prevent chemical shift drift.
Step 3: Processing & Integration
-
Window Function: Apply Exponential Multiplication (LB = 0.3 Hz) for sensitivity, or none for maximum resolution.
-
Phasing: Manual phasing is mandatory. Ensure flat baseline.
-
Baseline Correction: Polynomial (order 1 or 2). Do not use aggressive spline fitting which distorts integrals.
-
Integration Strategy (CRITICAL):
-
Internal Standard: Integrate BOTH
satellite multiplets (the doublet of triplets). Sum their areas. -
Analyte: Integrate the specific analyte resonance.
-
Note: Do not integrate the small central peak of the IS (caused by the 1% residual
).
-
Calculation & Validation
The qNMR Equation
The purity (
| Variable | Definition | Value for 1-Propanol-1-13C |
| Integral of Standard | Sum of both satellites | |
| Number of Protons | 2 (for the | |
| Molecular Weight | 61.09 (Adjusted for 13C) | |
| Purity of Standard | From Certificate of Analysis (CoA) |
Validation Diagram: Spectral Logic
Figure 2: Visualizing the satellite dispersion. The Analyte (Green) sits in the window created by splitting the Standard (Blue).
Troubleshooting & Pitfalls
| Issue | Cause | Solution |
| Drifting Baseline | Improper Phase/Delay | Increase |
| Inconsistent Integrals | Measure | |
| Volatile Loss | Evaporation during weighing | Use a syringe for liquid transfer; weigh into solvent immediately; use back-weighing technique. |
| Isotope Effect | Shift differences | Note that |
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[2]
-
Source:
-
-
NIST (National Institute of Standards and Technology). Primary Standard for Quantitative NMR (Benzoic Acid).[3]
-
Source:
-
-
Pauli, G. F., et al. (2005).[4] "Quantitative 1H NMR: Development and potential of a method for natural products analysis." Journal of Natural Products.
-
Source:
-
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis.
-
Source:
-
-
Holzgrabe, U. (2010).[5] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Source:
-
Sources
- 1. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qNMR - BIPM [bipm.org]
- 3. A New Realization of SI for Organic Chemical Measurement:NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced 13C-Metabolic Flux Analysis (13C-MFA) Using Labeled Propanol Tracers
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol
Executive Summary & Mechanistic Rationale
13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular metabolic pathway activity[1]. While [13C]glucose and [13C]glutamine are the most commonly deployed tracers, the choice of isotopic tracer fundamentally dictates the precision with which specific metabolic subnetworks can be resolved[2].
For researchers investigating odd-chain fatty acid synthesis, anaplerosis, or the enzymatic kinetics of alcohol/aldehyde dehydrogenases (ADH/ALDH), 13C-propanol offers a distinct, high-resolution alternative to traditional tracers. When introduced into a biological system, labeled propanol is metabolized by the same enzymatic machinery that acts on endogenous substrates, undergoing rapid oxidation to propanal and subsequently to propionic acid[3].
The Causality of Tracer Selection: Why use 13C-propanol instead of 13C-propionate directly? Propionate requires active transport via monocarboxylate transporters (MCTs) to enter the cell, which can become a rate-limiting bottleneck and skew flux estimations. Propanol, conversely, is highly lipophilic and membrane-permeable. It bypasses transport limitations, flooding the intracellular space where it is rapidly converted to propionate by ADH and ALDH. This propionate is then activated to propionyl-CoA, which enters the Tricarboxylic Acid (TCA) cycle via succinyl-CoA, providing a direct readout of anaplerotic flux. In vivo, intravenous infusions of 13C-propanol are highly effective for linking the internal dosimetries of the propyl metabolic series[4].
Caption: Metabolic routing of 13C-propanol into the TCA cycle via anaplerotic succinyl-CoA.
Experimental Methodology: A Self-Validating Protocol
To generate high-fidelity 13C-MFA data, the experimental protocol must be designed as a self-validating system. Every step below includes the mechanistic causality behind the action to ensure rigorous quality control. Adapting isotopic tracer approaches requires specific experimental considerations to prevent uniform labeling and ensure accurate measurements[5].
Phase 1: Tracer Administration & Cell Culture
-
Preparation: Culture mammalian cells in standard media until 70-80% confluence.
-
Tracer Incubation: Wash cells twice with warm PBS to remove residual unlabeled carbon sources. Apply custom media containing 2–5 mM [U-13C3]propanol .
-
Vessel Sealing (Critical): Immediately seal the culture plates with gas-impermeable adhesive films.
-
Causality: Propanol is highly volatile. Unsealed vessels will result in the rapid evaporation of the tracer, shifting the substrate concentration over time and violating the steady-state assumptions required for accurate MFA.
-
Phase 2: Metabolic Quenching & Extraction
-
Rapid Quench: At designated time points (e.g., 0.5h, 1h, 4h, 24h), rapidly aspirate the media, wash with ice-cold saline (<2 seconds), and immediately submerge the cells in -80°C 80:20 Methanol:Water.
-
Causality: Intracellular metabolic fluxes occur on the order of seconds. Rapid thermal quenching instantly denatures enzymes (like ALDH), preventing post-sampling metabolism that would artificially skew the Mass Isotopomer Distribution (MID).
-
-
Internal Standard Addition: Spike the extraction solvent with 1 µg/mL of an unnatural isotope (e.g., D7-butyrate).
-
Causality: This acts as an internal self-validating control for extraction efficiency and MS ionization suppression.
-
Phase 3: LC-MS/GC-MS Data Acquisition
-
Derivatization (For GC-MS only): Derivatize dried polar extracts using Methoxyamine (MOX) and TMS.
-
Causality: Propionate and TCA intermediates are highly polar and non-volatile. Derivatization increases volatility and thermal stability, ensuring sharp chromatographic peaks.
-
-
Analysis: Run samples through a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to capture the isotopic envelopes of key metabolites.
Caption: Self-validating 5-step experimental workflow for 13C-propanol metabolic flux analysis.
Quantitative Data Presentation & Quality Control
Once MS data is acquired, the raw isotopic envelopes must be corrected for natural isotope abundance (e.g., naturally occurring 13C, 15N, 18O) to yield the true Mass Isotopomer Distribution (MID).
Table 1: Expected Mass Isotopomer Distributions (MIDs) using [U-13C3]Propanol
Note: Values represent a typical steady-state enrichment profile in a highly anaplerotic cell line.
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 (Fully Labeled) | Biological Significance |
| Propanol | < 5% | < 1% | < 1% | > 93% | Validates tracer pool integrity and lack of evaporation. |
| Propionate | 15% | 2% | 3% | 80% | Indicates robust ALDH pathway activity converting tracer. |
| Succinate | 40% | 5% | 10% | 45% | Proves anaplerotic entry via the Propionyl-CoA/MUT pathway. |
| Malate | 50% | 12% | 18% | 20% | Demonstrates forward TCA cycle progression and scrambling. |
Table 2: Self-Validating Quality Control Matrix
To ensure the trustworthiness of the data before computational modeling, apply the following self-validating checks:
| Validation Metric | Target Threshold | Causality & Corrective Action |
| Total Carbon Recovery | > 90% relative to unlabelled control | Ensures tracer isn't lost to evaporation. Action: If <90%, check vessel seals and temperature. |
| Isotopic Steady State | Variance < 5% between consecutive late timepoints | Confirms metabolic equilibrium. Action: If >5%, the system is dynamic; switch to INST-MFA modeling. |
| Internal Standard CV | < 10% across all biological replicates | Validates extraction consistency. Action: If >10%, recalibrate MS optics or repeat the extraction phase. |
Computational Flux Estimation (EMU Framework)
Mathematical modeling translates MIDs into absolute intracellular fluxes. Depending on the temporal nature of your data, you must select the correct mathematical framework[1]:
-
Steady-State 13C-MFA: Applied when the system is at the end of a long-term labeling process and isotopic equilibrium has been reached. The Elementary Metabolite Unit (EMU) framework is used to efficiently simulate the MIDs based on an assumed metabolic network, iteratively adjusting flux values to minimize the variance-weighted sum of squared residuals (SSR) between simulated and measured MIDs.
-
INST-MFA (Isotopically Non-Stationary MFA): Required if the metabolic flux is constant but the isotopic labeling fraction is still changing with time (e.g., early time points < 2 hours)[1]. INST-MFA requires solving ordinary differential equations (ODEs) for isotopic transients, providing deeper insights into pool sizes and rapid fluxes, such as the immediate ADH-mediated conversion of propanol to propanal.
Applications in Drug Development
The use of 13C-propanol tracers provides unique pharmacological insights that standard glucose/glutamine tracers cannot:
-
Targeting Cancer Metabolism: Certain tumors rely heavily on odd-chain fatty acid oxidation and propionate anaplerosis to survive under glucose deprivation. 13C-propanol MFA allows drug developers to screen the efficacy of Propionyl-CoA Carboxylase (PCC) inhibitors.
-
Vitamin B12 Deficiency Models: The conversion of methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase (MUT) is strictly Vitamin B12-dependent. 13C-propanol tracing provides a direct, quantitative functional assay for intracellular B12 utilization.
-
Toxicity & Xenobiotic Screening: Because propanol metabolism relies on ADH and ALDH, this tracer can be co-administered with novel drug candidates to evaluate off-target hepatotoxicity or drug-alcohol interactions[3].
References
-
[3] Application Notes and Protocols: 1-Propanol-1,1-d2 as a Metabolic Tracer. Benchchem. 3
-
[4] Linking internal dosimetries of the propyl metabolic series in rats. ResearchGate. 4
-
[1] 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. NIH PMC. 1
-
[2] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. NIH PMC. 2
-
[5] Adapting isotopic tracer and metabolic flux analysis. OSTI.GOV. 5
Sources
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
Application Note: Real-Time Kinetic Tracking of Alcohol Dehydrogenase Activity Using 1-Propanol-1-13C and NMR Spectroscopy
Target Audience: Enzymologists, Metabolic Engineers, and Drug Discovery Scientists Application Areas: Biocatalysis, Metabolic Flux Analysis, and ADH Inhibitor Screening
Introduction & Mechanistic Rationale
Alcohol dehydrogenase (ADH, EC 1.1.1.1) is a critical oxidoreductase that catalyzes the reversible oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, utilizing NAD⁺/NADH as a cofactor. In drug development and metabolic engineering, accurately quantifying ADH kinetics is paramount for screening inhibitors (e.g., fomepizole) or optimizing microbial fusel alcohol production 1.
While traditional ADH assays rely on UV-Vis spectrophotometry to monitor NADH formation at 340 nm, this optical method suffers from interference in complex biological matrices and lacks substrate-specific resolution. To overcome this, we employ ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy combined with 1-Propanol-1-¹³C as an isotopically labeled substrate 2.
The Causality of the Isotopic Approach
The oxidation of 1-propanol to propanal involves a hybridization change at the C1 carbon from
Metabolic conversion of 1-Propanol-1-13C to Propanal-1-13C catalyzed by ADH.
Self-Validating Assay Design
To ensure Trustworthiness and strict Scientific Integrity, this protocol is engineered as a self-validating system .
-
Internal Mass Balance: Because the ¹³C label is conserved, the sum of the molar integrals of 1-propanol-1-¹³C and propanal-1-¹³C at any time point (
) must equal the initial integral of 1-propanol-1-¹³C at . A deviation in this mass balance immediately flags experimental errors such as aldehyde evaporation or non-specific enzymatic degradation. -
External Coaxial Reference: A sealed coaxial capillary insert containing TSP-d4 (Trimethylsilylpropanoic acid) of a known concentration is placed inside the NMR tube. This provides an absolute chemical shift reference (0 ppm) and an invariant integration standard to correct for any spectrometer sensitivity drift during the time-course acquisition.
-
Thermodynamic Driving Force: The ADH reaction produces a proton (
). By poising the buffer at an alkaline pH (9.2), Le Chatelier's principle drives the equilibrium heavily toward the aldehyde product, preventing the reverse reaction from complicating initial rate kinetics 4.
Quantitative Data & Expected Parameters
| Parameter | 1-Propanol-1-¹³C | Propanal-1-¹³C | Rationale for Experimental Choice |
| ¹³C Chemical Shift (δ) | ~64.0 ppm | ~202.5 ppm | Wide dispersion prevents peak overlap. |
| T₁ Relaxation Time | ~2.5 s | ~3.8 s | Dictates the D1 delay in NMR to ensure full relaxation. |
| Optimal Assay pH | - | 9.0 - 9.2 | Alkaline pH acts as a proton sink to drive oxidation 4. |
| NAD⁺ Concentration | - | 10 mM | Excess ensures zero-order kinetics for the cofactor. |
Experimental Workflow & Protocol
Self-validating workflow for real-time 13C NMR kinetic tracking of ADH.
Step 1: Reagent and Sample Preparation
Causality Check: Sodium pyrophosphate is chosen over Tris-HCl because primary amines in Tris can occasionally form Schiff bases with the highly reactive propanal product, skewing the mass balance.
-
Prepare a 100 mM Sodium Pyrophosphate buffer adjusted to pH 9.2 using NaOH.
-
Prepare a 100 mM NAD⁺ stock solution in the pH 9.2 buffer. Keep on ice.
-
Prepare the NMR sample matrix in a standard 5 mm NMR tube:
-
450 µL of Sodium Pyrophosphate buffer (pH 9.2).
-
60 µL of D₂O (provides the deuterium lock signal for the spectrometer).
-
60 µL of 100 mM NAD⁺ stock (Final concentration ~10 mM).
-
10 µL of 1-Propanol-1-¹³C (Final concentration ~200 mM).
-
-
Insert a sealed coaxial capillary containing 50 mM TSP-d4 in D₂O into the NMR tube.
Step 2: NMR Spectrometer Setup
Causality Check: We utilize an inverse-gated decoupling pulse sequence. Standard ¹H decoupling enhances ¹³C signals via the Nuclear Overhauser Effect (NOE). Because the NOE enhancement factor differs between the CH₂ of propanol and the CH of propanal, standard decoupling ruins quantitative integration. Inverse-gated decoupling turns off the decoupler during the relaxation delay, suppressing NOE.
-
Insert the sample into the NMR spectrometer (e.g., 500 MHz or 600 MHz equipped with a broadband probe).
-
Set the probe temperature to exactly 298 K (25°C) to ensure thermodynamic consistency.
-
Lock onto the D₂O signal, tune the ¹³C and ¹H channels, and shim the magnetic field using the TSP peak to ensure a line width of <1 Hz.
-
Configure the ¹³C inverse-gated decoupling sequence (zgig on Bruker systems):
-
Relaxation Delay (D1): 20 seconds (Must be >5× the longest T₁ to ensure complete magnetization recovery).
-
Number of Scans (NS): 8 to 16 scans per time point (optimizing temporal resolution vs. signal-to-noise).
-
Step 3: Reaction Initiation & Acquisition
-
Eject the NMR tube from the magnet.
-
Rapidly inject 20 µL of purified Alcohol Dehydrogenase (e.g., 5 U/mL final concentration) directly into the solution.
-
Invert the tube 3 times to mix, and immediately re-insert it into the spectrometer.
-
Start a pseudo-2D kinetic acquisition array (e.g., acquiring a 1D ¹³C spectrum every 3 to 5 minutes for a total of 60 minutes).
Step 4: Data Processing and Kinetic Analysis
-
Apply an exponential window function (Line Broadening = 1.0 Hz) to the Free Induction Decays (FIDs) prior to Fourier Transformation.
-
Phase and baseline-correct all spectra identically.
-
Reference the chemical shift to the coaxial TSP peak at 0.0 ppm.
-
Integrate the 1-Propanol-1-¹³C peak (~64 ppm) and the Propanal-1-¹³C peak (~202 ppm) across all time points.
-
Self-Validation Check: Calculate
. If this sum deviates by >5% from , halt analysis and investigate for sample evaporation or side reactions. -
Plot the concentration of Propanal-1-¹³C versus time. The slope of the linear portion of this curve (typically the first 10-15% of substrate conversion) represents the initial velocity (
) of the enzyme.
References
- The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. PMC (nih.gov).
- NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. ResearchGate.
- Biotransformation of Carboxylic Acids to Alcohols: Characterization of Thermoanaerobacter Strain AK152 and 1-Propanol Production via Propionate Reduction. MDPI.
- Application of the reverse dept polarization-transfer pulse sequence to monitor in vitro and in vivo metabolism of 13C-ethanol by 1H-NMR spectroscopy. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of the reverse dept polarization-transfer pulse sequence to monitor in vitro and in vivo metabolism of 13C-ethanol by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
1-Propanol-1-13C tracer experiments in E. coli metabolism
Application Note: 1-Propanol-1-13C Tracer Experiments in E. coli Metabolism
Executive Summary
This application note details the protocol for using 1-Propanol-1-13C as a metabolic tracer in Escherichia coli. While glucose is the standard carbon source for flux analysis, 1-propanol serves as a specialized probe for the Methylcitrate Cycle (MCC) and propionyl-CoA metabolism.
This protocol is critical for researchers developing 1-propanol biofuels, studying short-chain alcohol toxicity, or investigating anaplerotic fluxes in engineered strains. Unlike uniform labeling, the specific C1-label allows for the precise discrimination between oxidative decarboxylation (label loss via CO2) and anaplerotic assimilation (label retention in TCA intermediates).
Mechanistic Grounding & Pathway Logic
To interpret the data, one must understand the fate of the 1-13C label. Wild-type E. coli metabolizes 1-propanol via oxidation to Propionyl-CoA , a toxic intermediate that must be detoxified.
The Metabolic Route:
-
Uptake & Oxidation: 1-Propanol is oxidized to Propanal and then Propionyl-CoA by alcohol dehydrogenases (AdhE/P) and aldehyde dehydrogenases.
-
Tracer Fate: 1-Propanol-1-13C
Propionyl-CoA-[1-13C] (Label is on the carbonyl carbon).
-
-
The Methylcitrate Cycle (MCC): In E. coli, Propionyl-CoA enters the MCC (encoded by the prp operon).
-
Condensation: Propionyl-CoA-[1-13C] + Oxaloacetate
Methylcitrate (C1-labeled). -
Cleavage: Methylisocitrate
Pyruvate-[1-13C] + Succinate (Unlabeled).
-
-
The Divergence Point (The "Readout"): The resulting Pyruvate-[1-13C] has two major fates:
-
Fate A (Oxidation): Pyruvate-[1-13C]
Acetyl-CoA + CO (via Pyruvate Dehydrogenase). The label is lost to the gas phase. -
Fate B (Anaplerosis): Pyruvate-[1-13C]
Oxaloacetate-[1-13C] (via PPC/Pyruvate Carboxylase). The label enters the TCA cycle pool.
-
Hypothesis Validation: By measuring the Mass Isotopomer Distribution (MID) of Alanine (a proxy for Pyruvate) and Glutamate (a proxy for TCA cycle alpha-ketoglutarate), we can quantify the flux through the MCC.
Pathway Visualization
Caption: Atom mapping of 1-Propanol-1-13C through the E. coli Methylcitrate Cycle. Note the divergence of the label at Pyruvate.
Experimental Protocol
This protocol is adapted from the gold-standard methods established by Zamboni et al. (2009) for 13C-MFA, optimized for volatile alcohol tracers.
A. Materials
-
Strain: E. coli K-12 MG1655 (WT) or engineered variant.
-
Base Medium: M9 Minimal Medium (47.8 mM Na
HPO , 22 mM KH PO , 8.6 mM NaCl, 18.7 mM NH Cl, 2 mM MgSO , 0.1 mM CaCl ). -
Carbon Sources:
-
Substrate: Unlabeled Glucose (4 g/L) – Required to support growth as 1-propanol is toxic/poor carbon source.
-
Tracer: 1-Propanol-1-13C (Sigma-Aldrich/Cambridge Isotope, >99% purity). Final concentration: 10–20 mM (sub-toxic level).
-
B. Culture & Labeling (Step-by-Step)
-
Pre-culture: Inoculate a single colony into 5 mL M9 + Glucose (unlabeled). Grow overnight at 37°C.
-
Inoculation: Dilute pre-culture 1:100 into 50 mL fresh M9 containing 4 g/L Glucose + 15 mM 1-Propanol-1-13C .
-
Note: Use baffled flasks with gas-tight caps if concerned about volatility, though aerobic conditions require air exchange. For 1-propanol, standard breathable seals are usually acceptable if the experiment duration is <12 hours, as evaporation is slow relative to uptake.
-
-
Growth: Incubate at 37°C, 250 rpm. Monitor OD
. -
Harvesting (Metabolic Steady State): Harvest cells in mid-exponential phase (OD
= 1.0 – 1.5). This ensures the isotopic labeling of proteinogenic amino acids has reached steady state.
C. Quenching & Extraction
-
Quench: Rapidly transfer 1 mL of culture into a pre-cooled (-40°C) centrifuge tube. Centrifuge at 13,000 x g for 1 min at 4°C.
-
Wash: Discard supernatant. Briefly wash pellet with 1 mL cold saline (0.9% NaCl) to remove extracellular tracer.
-
Hydrolysis (Protein-Bound Amino Acids): Resuspend pellet in 200 µL 6 M HCl. Incubate at 105°C for 12–16 hours (sealed glass vial).
-
Why Proteinogenic? They provide a time-integrated view of metabolism, reducing noise compared to free metabolites.
-
-
Derivatization: Evaporate HCl under nitrogen. Derivatize with TBDMS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) for GC-MS analysis.
D. MS Analysis (GC-MS)
-
Instrument: Agilent 5977B or similar single-quadrupole GC-MS.
-
Column: DB-5MS or HP-5MS.
-
Target Ions (M-57): Monitor the [M-57]+ fragment (loss of tert-butyl group) for Alanine, Glutamate, and Aspartate.
Data Analysis & Interpretation
The core of the analysis is the Mass Isotopomer Distribution (MID) vector.
Expected Labeling Patterns
| Metabolite | Fragment | If MCC is INACTIVE | If MCC is ACTIVE |
| Alanine | m/z 260 (M0) | 100% Unlabeled | Mix of M0 and M1 (from Pyruvate-[1-13C]) |
| Glutamate | m/z 432 (M0) | 100% Unlabeled | Low labeling (M1) if Pyruvate-[1-13C] enters TCA via Anaplerosis |
| Succinate | m/z 289 (M0) | 100% Unlabeled | Mostly Unlabeled (MCC produces unlabeled Succinate) |
Quantitative Flux Calculation
The fraction of Alanine labeled as M+1 (
Note: You must correct for natural abundance of 13C (approx 1.1% per carbon) using software like iMS2Flux or IsoCor.
Workflow Diagram
Caption: End-to-end workflow for 13C-MFA using proteinogenic amino acids.
Troubleshooting & Validation (Self-Correcting Systems)
To ensure "Trustworthiness" (Part 2 of requirements), include these controls:
-
The "Leakage" Check:
-
Issue: 1-Propanol can evaporate.[1]
-
Control: Incubate a sterile flask with medium + tracer (no cells). Measure 1-propanol concentration by HPLC/GC at T=0 and T=End. If loss > 10%, use gas-tight glassware.
-
-
The "Stress" Check:
-
Issue: Propanol is toxic.
-
Control: Compare growth rate (
) of Glucose vs. Glucose + Propanol. If drops by >30%, the metabolism is perturbed by stress, not just flux. Lower the tracer concentration.
-
-
The "Background" Subtraction:
-
Issue: Natural 13C abundance mimics low-level labeling.
-
Control: Run a Glucose-only (unlabeled) culture. Subtract the natural M+1 abundance of Alanine (approx 3.3%) from your experimental samples.
-
References
-
Textor, S., et al. (1997). "Propionate oxidation in Escherichia coli: evidence for operation of a methylcitrate cycle in bacteria." Archives of Microbiology. Link
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis."[2][3][4] Nature Protocols. Link[3]
-
Antoniewicz, M. R. (2019). "High-resolution 13C metabolic flux analysis." Nature Protocols. Link
-
Crown, S. B., et al. (2015). "13C-Metabolic flux analysis of co-cultures: A novel approach." Metabolic Engineering. Link
-
Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link
Sources
preparing 1-Propanol-1-13C standard solutions for GC-MS
Abstract & Scope
This technical guide details the protocol for preparing stable isotope-labeled 1-Propanol-1-13C (Propyl alcohol-1-13C) standard solutions. This workflow is designed for Isotope Dilution Mass Spectrometry (IDMS) applications, specifically for the quantification of volatile organic compounds (VOCs) in complex matrices (biological fluids, environmental water, or pharmaceutical residual solvents).
By utilizing 1-Propanol-1-13C as an internal standard (IS), laboratories can correct for matrix-induced signal suppression, injection variability, and retention time drift. This protocol emphasizes gravimetric preparation to eliminate errors associated with the volatility and temperature-dependent density of alcoholic solvents.
Scientific Rationale (The "Why")
In GC-MS analysis of volatiles, 1-Propanol presents specific challenges:
-
Volatility: High vapor pressure leads to rapid evaporation during standard preparation, causing concentration errors.
-
Fragmentation: The primary ion (m/z 31) is common to primary alcohols, requiring precise retention time matching.
-
Matrix Effects: Aqueous matrices (blood, wastewater) significantly alter headspace partitioning coefficients (
).
The 1-Propanol-1-13C Advantage:
The
Material Specifications
| Component | Grade/Specification | Critical Requirement |
| Analyte (IS) | 1-Propanol-1-13C | Isotopic Enrichment |
| Solvent | Methanol (MeOH) | Purge & Trap Grade (P&T).[1][2] Free of interfering volatiles. |
| Balance | Analytical | Readability 0.01 mg (0.00001 g). |
| Vials | Amber Glass | Crimped caps with PTFE/Silicone septa. |
| Syringes | Gastight | PTFE-tipped plungers (Hamilton or equivalent). |
Protocol: Gravimetric Primary Stock Preparation
Expertise Note: Volumetric preparation is discouraged for volatiles due to evaporative loss and density fluctuations. Gravimetric preparation (weight/weight) is the gold standard for accuracy.
Step-by-Step Methodology
-
Tare the Vessel:
-
Place a 10 mL volumetric flask (or septum-capped vial) containing approximately 9 mL of P&T Methanol on the analytical balance.
-
Tare the balance to zero.
-
-
Sub-Surface Addition (Critical Step):
-
Draw approximately 50 mg (approx. 62 µL) of neat 1-Propanol-1-13C into a gastight syringe.
-
Insert the needle needle below the surface of the methanol.
-
Depress the plunger slowly to release the IS into the solvent.
-
Why? Dispensing above the surface allows micro-droplets to evaporate before mixing. Sub-surface addition traps the volatile IS immediately in the solvent matrix.
-
-
Weighing:
-
Remove the needle and immediately cap/stopper the flask.
-
Record the exact mass of the added IS (
) to 0.01 mg precision.
-
-
Final Dilution:
-
Fill the flask to the mark with Methanol (if using a flask) or add Methanol by weight (if using a vial) to achieve the desired total mass (
). -
Mix by inversion
20. Do not sonicate (generates heat/volatilization).
-
-
Concentration Calculation:
Where Purity is the chemical purity (decimal, e.g., 0.99).
Workflow Visualization
The following diagram illustrates the critical decision points and workflow for preparing and verifying the standard.
Figure 1: Gravimetric workflow for volatile internal standard preparation emphasizing sub-surface addition to minimize evaporative loss.
GC-MS Method Parameters (SIM Mode)
To successfully utilize this standard, the Mass Spectrometer must be configured for Selected Ion Monitoring (SIM) . The
Fragmentation Logic:
-
Native 1-Propanol: Cleavage between C1-C2 yields
(m/z 31). -
1-Propanol-1-13C: Cleavage between C1-C2 yields
(m/z 32).
SIM Acquisition Table:
| Compound | Type | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) | Dwell Time (ms) |
| 1-Propanol | Target | 31 | 59 ( | 42 ( | 50 |
| 1-Propanol-1-13C | Internal Std | 32 | 60 ( | 43 ( | 50 |
Note: Ensure the MS resolution is sufficient to separate m/z 31 from 32 without crosstalk (unit resolution is standard for quadrupoles).
Validation & Quality Control
A self-validating system requires checking the standard against known criteria before routine use.
A. Isotopic Purity Check
Inject the neat 1-Propanol-1-13C standard (diluted) in Scan Mode.
-
Acceptance Criteria: The abundance of m/z 31 (native) in the IS peak must be
relative to m/z 32. High native background compromises low-level sensitivity.
B. Relative Retention Time (RRT)
Calculate RRT using EPA 8000D guidelines:
-
Acceptance Criteria: RRT must be
. -
Why? Since the IS is an isotopologue, it should co-elute perfectly with the target. Any deviation suggests chromatographic active sites or temperature instability.
C. Stability Monitoring
Monitor the Area Response of the IS in your Continuing Calibration Verification (CCV) samples.
-
Warning Limit:
of the initial calibration average. -
Failure: Drastic drop in IS area indicates a leak in the vial septum or autosampler syringe issues.
Storage & Stability Protocol
-
Primary Stock: Transfer immediately to flame-sealed ampoules or screw-cap vials with Mininert™ valves.
-
Shelf Life: 6 months at -20°C.
-
-
Working Standard: Prepare fresh weekly.
-
Solvent: If analyzing blood/urine, use aqueous working standards to match matrix viscosity.
-
Headspace: Never store volatile standards in vials with large headspace (>20% volume).
-
References
-
U.S. EPA. (2018). Method 8000D: Determinative Chromatographic Separations. SW-846 Update VI. [Link][3]
-
NIST Mass Spectrometry Data Center. (2023). 1-Propanol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2025).[4] 1-Propanol-1-13C Compound Summary. National Library of Medicine. [Link]
-
Separation Science. (2024). EPA 8260 Calibration and Sample Preparation for P&T VOC Analysis. [Link][5]
Sources
The Biosynthesis of 13C-Labeled Esters Using 1-Propanol-1-13C: A Guide for Metabolic Research and Drug Development
An Application and Protocol Guide
Abstract
Stable isotope labeling is a powerful and indispensable technique for tracing the metabolic fate of molecules within biological systems.[1][2] By replacing a standard atom with a stable, heavier isotope like Carbon-13 (¹³C), researchers can track a compound's absorption, distribution, metabolism, and excretion (ADME) with high precision using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This guide provides an in-depth exploration of the use of 1-Propanol-1-¹³C as a precursor for the biosynthesis of ¹³C-labeled propyl esters. These labeled esters are critical tools for elucidating metabolic pathways, quantifying metabolic fluxes, and investigating the biotransformation of ester-containing drug candidates.[4] We present detailed protocols for both cell-free enzymatic synthesis and whole-cell biocatalysis, alongside methodologies for the analysis and validation of the final labeled product.
Introduction: The Role of ¹³C-Labeled Propanol in Tracer Studies
Isotopic labeling allows scientists to "tag" and follow a molecule through complex biological or chemical processes.[1] Unlike radioactive isotopes, stable isotopes such as ¹³C are non-radioactive, making them safe for a wide range of in vitro and in vivo studies, including clinical trials.[2] The presence of the ¹³C atom provides a unique mass signature (M+1) detectable by MS and a distinct signal in ¹³C-NMR spectra, enabling clear differentiation of the tracer from its unlabeled, endogenous counterparts.[1][5]
1-Propanol-1-¹³C is a valuable building block for synthesizing labeled propyl esters. Propyl esters are common motifs in flavor compounds, plasticizers, solvents, and, importantly, in pharmaceuticals where they can function as prodrugs to enhance bioavailability. By incorporating a ¹³C label at the C1 position of the propanol moiety, researchers can specifically track the fate of the alcohol portion of the ester bond, providing critical insights into enzymatic cleavage (hydrolysis) and other metabolic transformations within the body.
Table 1: Properties of 1-Propanol-1-¹³C
| Property | Value | Source(s) |
| Linear Formula | CH₃CH₂¹³CH₂OH | [6] |
| CAS Number | 84615-47-4 | [7] |
| Molecular Weight | 61.09 g/mol | [6][7] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [6][8] |
| Density | 0.804 g/mL at 25 °C | [6] |
| Boiling Point | 97 °C | [6] |
| Mass Shift | M+1 compared to unlabeled propanol |
Method 1: Cell-Free Enzymatic Synthesis of ¹³C-Propyl Esters
Enzymatic synthesis in a cell-free system offers a clean, highly specific, and controlled method for producing labeled esters.[9] Lipases (EC 3.1.1.3) are commonly used for this purpose. In their natural aqueous environment, lipases hydrolyze ester bonds; however, in non-aqueous organic solvents, this equilibrium is reversed, favoring ester synthesis.[10][11] This approach is ideal for producing a specific labeled ester with high purity and yield.
Scientific Principle: Lipase-Catalyzed Esterification
The lipase-catalyzed reaction involves the condensation of a carboxylic acid with 1-Propanol-1-¹³C. The use of a hydrophobic organic solvent (e.g., hexane) is critical as it shifts the thermodynamic equilibrium toward the formation of the ester product by minimizing the concentration of water, a byproduct of the reaction.[12][13] Immobilized lipases, such as Candida antarctica Lipase B (CALB, often sold as Novozym 435), are frequently chosen due to their high stability, broad substrate specificity, and ease of removal from the reaction mixture.[14]
Figure 1: Workflow for the enzymatic synthesis of ¹³C-labeled propyl esters.
Detailed Protocol: Enzymatic Synthesis
This protocol describes the synthesis of ¹³C-propyl butyrate as an example. It can be adapted for other carboxylic acids.
Materials:
-
1-Propanol-1-¹³C (≥99 atom %)[6]
-
Butyric acid
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Anhydrous n-hexane
-
Molecular sieves (3Å, activated)
-
Standard laboratory glassware, magnetic stirrer, and heating plate
-
Rotary evaporator and column chromatography setup (silica gel)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask, combine 1-Propanol-1-¹³C and butyric acid. A slight molar excess of the more valuable labeled alcohol (e.g., 1.0 mmol alcohol to 1.2 mmol acid) can be used to drive the reaction to completion, or vice-versa if the acid is more precious.
-
Scientist's Note: The molar ratio of substrates is a key parameter for optimization. A 1:1.5 ratio of alcohol to acid is a good starting point to maximize the conversion of the labeled precursor.[15]
-
-
Solvent and Catalyst Addition: Add anhydrous n-hexane to dissolve the reactants (e.g., 10 mL for a 1 mmol scale reaction). Add the immobilized lipase (typically 10-15% by weight of the total substrates) and activated molecular sieves (approx. 1 g) to the flask.[14][15]
-
Rationale: Molecular sieves are added to scavenge the water produced during esterification, further pushing the reaction equilibrium towards the product and preventing enzyme inactivation.[14]
-
-
Incubation: Seal the flask and place it on a magnetic stirrer with heating. Maintain a temperature of 30-50°C and stir the mixture for 24-72 hours.[15]
-
Expert Tip: Reaction progress can be monitored by taking small aliquots over time and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Enzyme Removal: After the reaction is complete, allow the mixture to cool. Remove the immobilized enzyme and molecular sieves by simple filtration or decantation. The enzyme can often be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the bulk of the hexane. Purify the resulting crude oil containing the ¹³C-propyl butyrate using silica gel column chromatography.
-
Validation: Confirm the structure and isotopic incorporation of the final product using NMR and MS (see Section 4.0).
Table 2: Typical Parameters for Lipase-Catalyzed Esterification
| Parameter | Recommended Range | Rationale |
| Enzyme Load | 5-20% (w/w of substrates) | Balances reaction rate with cost. Higher loads increase speed but may not be economical.[14] |
| Substrate Molar Ratio | 1:1 to 1:2 (Alcohol:Acid) | An excess of the non-labeled substrate maximizes the incorporation of the expensive labeled precursor. |
| Temperature | 30-60 °C | Optimal range for lipase activity and stability. Higher temperatures can denature the enzyme.[12] |
| Solvent | Hydrophobic (Hexane, Heptane) | Low water miscibility shifts the reaction equilibrium towards ester synthesis.[13] |
| Reaction Time | 24-72 hours | Dependent on substrates and conditions; monitor for completion to avoid potential side reactions or degradation.[14] |
Method 2: Whole-Cell Biosynthesis of ¹³C-Labeled Esters
Whole-cell biocatalysis utilizes living microorganisms to perform the desired chemical transformation. This approach can be more cost-effective as it avoids the need for purified enzymes and cofactors. Certain yeasts and bacteria are known to produce esters as flavor and aroma compounds, and this natural machinery can be harnessed to incorporate 1-Propanol-1-¹³C.
Scientific Principle: Cellular Metabolism and Ester Synthesis
In this method, 1-Propanol-1-¹³C is added to the culture medium of a suitable microorganism.[16] The cells uptake the labeled alcohol, which then serves as a substrate for intracellular enzymes (e.g., alcohol acetyltransferases) that catalyze the esterification reaction with an endogenously produced acyl-CoA (e.g., acetyl-CoA). The resulting ¹³C-labeled ester is then either retained within the cell or secreted into the medium. This process is analogous to Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), where a labeled precursor is supplied to cells to produce labeled metabolites.[17][18]
Figure 2: Workflow for whole-cell biosynthesis of ¹³C-labeled esters.
Detailed Protocol: Whole-Cell Biocatalysis
This protocol provides a general framework using Saccharomyces cerevisiae (baker's yeast), a robust and well-characterized organism for ester production.
Materials:
-
Saccharomyces cerevisiae strain
-
YPD (Yeast Extract Peptone Dextrose) or other suitable growth medium
-
1-Propanol-1-¹³C
-
Sterile flasks and cell culture equipment
-
Centrifuge
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare Starter Culture: Inoculate 10 mL of sterile YPD medium with a single colony of S. cerevisiae. Incubate at 30°C with shaking (200 rpm) overnight.
-
Main Culture Growth: Use the starter culture to inoculate a larger volume of YPD medium (e.g., 1 L in a 2.8 L flask) to an initial optical density (OD₆₀₀) of ~0.1. Grow at 30°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 1.0-2.0).
-
Scientist's Note: The timing of tracer addition is crucial. Adding the precursor during active metabolic growth often leads to higher incorporation efficiency.[19]
-
-
Introduce Labeled Precursor: Aseptically add a sterile-filtered solution of 1-Propanol-1-¹³C to the culture. The final concentration should be optimized but can range from 10 to 100 µM.[20]
-
Rationale: Propanol can be toxic to cells at high concentrations. It is essential to perform a dose-response experiment to find the highest concentration that does not significantly inhibit cell growth or ester production.
-
-
Labeling Incubation: Continue to incubate the culture under the same conditions for an additional 12-48 hours.
-
Harvesting and Extraction:
-
Separate the cells from the culture medium by centrifugation (e.g., 5000 x g for 10 min).
-
The labeled esters may be intracellular or secreted. Therefore, both the cell pellet and the supernatant should be processed.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Resuspend the cell pellet in buffer and lyse the cells (e.g., by bead beating), then extract the lysate with ethyl acetate.
-
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the labeled ester product as described in the enzymatic protocol (Section 2.2, Step 5) and validate using NMR and MS (Section 4.0).
Analysis and Validation of Isotopic Labeling
Unequivocal confirmation of ¹³C incorporation is essential. Mass spectrometry and NMR spectroscopy are the primary analytical techniques for this purpose.[1][3]
Mass Spectrometry (MS)
MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom increases the mass of the molecule by approximately 1 Da.
-
Procedure: Analyze the purified ester using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Result: The mass spectrum of the labeled ester will show a prominent molecular ion peak at [M+1]⁺ relative to the unlabeled standard. The isotopic purity can be estimated by comparing the relative intensities of the M⁺ (unlabeled) and [M+1]⁺ (labeled) peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is highly effective for confirming the exact position of the isotopic label.[5][21]
-
¹H NMR: The proton spectrum will show characteristic changes. The protons on the labeled carbon (¹³CH₂) will appear as a doublet due to one-bond coupling to the ¹³C nucleus (¹J_CH ≈ 140 Hz). Protons on the adjacent carbon (-CH₂-¹³CH₂OH) will also show smaller two-bond coupling (²J_CH).
-
¹³C NMR: Direct detection of the ¹³C nucleus provides the most definitive evidence. A standard ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon of the propyl group. Quantitative ¹³C NMR, using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), can be used for precise determination of isotopic enrichment.[21][22]
Table 3: Comparison of Analytical Validation Methods
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | High sensitivity, requires very little sample, provides isotopic distribution. | Provides limited structural information, cannot easily distinguish positional isomers. |
| NMR Spectroscopy | Measures nuclear spin in a magnetic field | Provides unambiguous structural confirmation, pinpoints the exact location of the label.[5] | Lower sensitivity, requires more sample, quantitative analysis can be time-consuming.[21][22] |
Conclusion and Future Perspectives
The biosynthesis of esters labeled with 1-Propanol-1-¹³C provides researchers with powerful tools to probe metabolism and drug disposition.[3][4] Cell-free enzymatic synthesis offers a highly controlled route to pure, specifically labeled compounds, while whole-cell biocatalysis presents a potentially more scalable and cost-effective alternative. The choice of method depends on the specific ester required, the available resources, and the desired scale of production. As analytical techniques continue to improve in sensitivity, the application of stable isotope tracers like ¹³C-labeled propyl esters will undoubtedly expand, deepening our understanding of complex biological systems and accelerating the development of safer, more effective medicines.
References
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Retrieved from [Link]
-
bioRxiv. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Retrieved from [Link]
-
Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]
-
ResearchGate. (2025). 13C position-specific isotopic analysis of fatty acid methyl esters using NMR with intramolecular isotopic referencing. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Retrieved from [Link]
-
ACS Publications. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (1989). Probing Hepatic Glucose Metabolism via 13 C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. Retrieved from [Link]
-
PubMed. (n.d.). Application of 13C and 31P NMR to the study of hepatic metabolism. Retrieved from [Link]
-
PubMed. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Retrieved from [Link]
-
PubMed. (2011). Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. Retrieved from [Link]
-
PubMed. (2009). Ester synthesis reaction with CALB displaying yeast whole cell biocatalyst: effect of organic solvent and initial water content. Retrieved from [Link]
-
ResearchGate. (2025). Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals. Retrieved from [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
Taylor & Francis Online. (1989). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Retrieved from [Link]
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]
-
SciELO. (2007). Lipase catalyzed ester synthesis for food processing industries. Retrieved from [Link]
-
ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]
-
WUR eDepot. (n.d.). Enzymatic synthesis of polyol esters in aqueous-organic two-phase systems. Retrieved from [Link]
-
WUR Research. (2011). Lipase catalyzed synthesis of aromatic esters of sugar alcohols. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (1982). Biosynthetic production of 13C-labeled amino acids with site-specific enrichment. Retrieved from [Link]
-
MDPI. (2022). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Retrieved from [Link]
-
BMC. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipase catalysed synthesis of sugar ester in organic solvents. Retrieved from [Link]
-
MDPI. (2025). Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc. Retrieved from [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. metsol.com [metsol.com]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. thomassci.com [thomassci.com]
- 7. 1-Propanol-1-13C | CAS 84615-47-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Sigma Aldrich Fine Chemicals Biosciences 1-Propanol-1-13C 99 atom % 13C | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. longdom.org [longdom.org]
- 13. Ester synthesis reaction with CALB displaying yeast whole cell biocatalyst: effect of organic solvent and initial water content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
reaction mechanism study using 1-Propanol-1-13C isotope effects
Application Note: Elucidating Reaction Mechanisms via 1-Propanol-1- C Kinetic Isotope Effects
Executive Summary
The precise determination of Kinetic Isotope Effects (KIE) is the gold standard for mapping the Transition State (TS) of chemical and enzymatic reactions. While Deuterium KIEs (
This guide provides a rigorous protocol for using 1-Propanol-1-
Theoretical Basis: The C Probe
In the oxidation of 1-Propanol to Propionaldehyde, the carbon at position 1 transforms from tetrahedral (
-
Primary
C KIE: Observed if the C-H or C-O bond cleavage is the rate-limiting step (RLS). -
Secondary
C KIE: Observed if the RLS involves rehybridization without direct bond cleavage at the carbon, or if the bond cleavage is coupled to other motions.
The magnitude of
Where ZPE (Zero Point Energy difference) is the dominant term. A normal KIE (
Experimental Protocol: Intermolecular Competition
Objective: Determine the
Materials & Equipment
-
Labeled Substrate: 1-Propanol-1-
C (>99 atom % C). -
Unlabeled Substrate: 1-Propanol (Natural Abundance).
-
Internal Standard: Toluene or DMF (Non-reactive, distinct NMR/MS signal).
-
Oxidant/Catalyst: e.g., Chromic Acid, ADH Enzyme, or Pd-catalyst.
-
Analysis: 500+ MHz NMR (equipped with inverse-gated decoupling) OR GC-MS (SIM mode).
Workflow Diagram
The following diagram outlines the "One-Pot" competition workflow, which minimizes errors arising from temperature or concentration fluctuations between separate runs.
Figure 1: Intermolecular Competition Workflow. By mixing labeled and unlabeled substrates, environmental variables cancel out, isolating the isotopic rate difference.
Step-by-Step Methodology
Phase A: Preparation (The "Quasi-Internal" Standard)
-
Stock Solution: Prepare a mixture of 1-Propanol (unlabeled) and 1-Propanol-1-
C.-
Target Ratio (
): Approximately 1:1 if using NMR; or 10:1 (Natural:Labeled) if using Mass Spec to avoid detector saturation. -
Validation: Analyze the
mixture in triplicate to establish the precise starting ratio ( ).
-
-
Internal Standard Addition: Add 5 mol% of a non-reactive standard (e.g., Toluene) to track absolute conversion (
).
Phase B: Reaction & Sampling
-
Initiation: Add the oxidant/catalyst to the stirred mixture at a controlled temperature (
C). -
Sampling: Withdraw aliquots at calculated intervals.
-
Critical: You must obtain samples at low conversion (<10%) and high conversion (~50-80%).
-
-
Quenching: Immediately quench aliquots (e.g., rapid cooling or filtration of catalyst) to freeze the isotopic ratio.
Phase C: Quantitative Analysis (Choose One)
Option 1: Quantitative
-
Why: Eliminates NOE enhancement differences, ensuring peak area is proportional to concentration.
-
Parameters:
-
Pulse:
. -
Relaxation Delay (
): (typically 30-60 seconds for alcohols). -
Scans: Sufficient to achieve S/N > 200:1.
-
-
Measurement: Integrate the C1 signal of the labeled material (huge doublet or singlet depending on coupling) vs. the natural abundance C1 (or use the C2/C3 carbons as internal reference if they are remote enough, though mixing labeled material is safer).
Option 2: GC-MS (SIM Mode)
-
Why: Higher sensitivity, requires less material.
-
Method: Monitor the Molecular Ion (
) or a characteristic fragment containing C1.-
1-Propanol Ions:
60 ( C) and 61 ( C). -
Protocol: Inject samples in triplicate. Calculate the ratio of peak areas (
).
-
Data Analysis & Calculation
The KIE is calculated based on the change in the isotopic ratio (
Definitions
-
: Initial ratio of (
C / C) at . -
: Ratio of (
C / C) in the remaining starting material at conversion . -
: Fractional conversion (
), determined by the Internal Standard.
The Calculation Equation
For a competitive experiment analyzing the remaining reactant , use the standard equation derived from first-order kinetics:
Data Presentation Table:
| Sample ID | Time (min) | Conversion ( | Ratio | Calculated KIE |
| T-0 (Start) | 0 | 0.00 | 1.000 (norm) | - |
| T-1 | 15 | 0.22 | 0.994 | 1.031 |
| T-2 | 30 | 0.45 | 0.985 | 1.029 |
| T-3 | 60 | 0.78 | 0.960 | 1.030 |
| Average | 1.030 ± 0.002 |
Note: In this hypothetical data, the remaining starting material becomes enriched in the slower-reacting isotope (
Mechanistic Interpretation (Case Study)
Scenario: Alcohol Dehydrogenase (ADH) Oxidation
If you observe a
-
Reaction Coordinate: The C-H bond cleavage is coupled with C-O bond strengthening (double bond formation).
-
Hybridization: The carbon is rehybridizing from
to .
References
-
Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance.[2] Journal of the American Chemical Society.[3][4] Link
-
Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. Link
-
Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Archives of Biochemistry and Biophysics. Link
-
Paneth, P. (1992). Heavy-atom kinetic isotope effects. Talanta. Link
Troubleshooting & Optimization
Technical Support Center: Handling Volatile 1-Propanol-1-13C in Cell Culture
Status: Active Priority: High (Isotope Fidelity & Cytotoxicity Risk) Lead Scientist: Senior Application Specialist
Introduction: The Volatility Paradox
You are likely here because your metabolic flux data is inconsistent, or your 13C-enrichment ratios are drifting. Working with 1-Propanol-1-13C presents a unique thermodynamic challenge. unlike glucose or glutamine tracers, 1-Propanol is a Volatile Organic Compound (VOC) .
At standard incubator temperatures (
-
Dosing Drift: The effective concentration of your tracer decreases over time, altering metabolic kinetics.
-
The "Ghost" Signal (Crosstalk): Vaporized 13C-Propanol migrates into adjacent control wells, creating false positives in non-labeled samples.
This guide provides a self-validating containment protocol to neutralize these variables.
Module 1: The "Vapor Trap" Containment Protocol
Standard breathable membranes used for gas exchange are insufficient for VOCs. They allow the tracer to escape.
The Theory: Double-Containment
To stop the tracer from leaving the media, we must saturate the headspace with vapor pressure equilibrium. We achieve this using a hermetic seal on the plate, followed by secondary containment to prevent edge-effect evaporation.
Step-by-Step Workflow
1. Vessel Selection
-
Recommendation: Use Glass-bottom plates or Polypropylene (PP) if possible.
-
Why? 1-Propanol is a solvent.[1] While compatible with Polystyrene (PS) for short periods, long-term exposure can lead to sorption (tracer sticking to the plastic) or leaching of plasticizers. Glass is inert.
2. The "Sandwich" Seal Strategy
-
Layer 1: Apply a chemically resistant foil adhesive seal (e.g., AlumaSeal®). Avoid standard acrylate adhesives which can be dissolved by alcohol vapors.
-
Layer 2 (Optional but Recommended): Place a silicone compression mat on top of the foil if using a clamp system.
3. Secondary Containment (The Humidified Chamber)
-
Place the sealed plate inside a secondary box (e.g., a Tupperware-style container or a dedicated incubation chamber).
-
Crucial Step: Place a small open beaker of unlabeled 1-Propanol (diluted to the same concentration as your tracer) inside this box, alongside a beaker of water.
-
Mechanism:[2] This creates a "sacrificial" vapor pressure in the box's headspace. If any exchange occurs, it is against a gradient already saturated with Propanol, drastically slowing net evaporation from your wells.
Module 2: Visualizing the Containment Logic
The following diagram illustrates the failure points of standard protocols and the correction provided by the Vapor Trap method.
Figure 1: Decision tree contrasting the failure mode of standard sealing vs. the stability of the Vapor Trap protocol.
Module 3: Troubleshooting & FAQs
Q1: My control wells (no tracer) are showing M+1 signals. Contamination?
Diagnosis: This is the "Vapor Cross-Talk" effect. The Physics: In a sealed plate without individual well gaskets (like heat seals), vapor travels through the headspace between the liquid surface and the seal tape. It condenses in adjacent wells. The Fix:
-
Randomize Layout: Do not place control wells adjacent to high-concentration tracer wells.
-
Heat Sealing: If possible, use a thermal plate sealer which welds the film to each individual well rim, physically blocking the headspace path.
-
Empty Buffer Zones: Fill wells between conditions with water/media to act as a "sink" for stray vapors.
Q2: How do I distinguish between evaporation and cytotoxicity?
The Issue: As water/media evaporates, the remaining salts and the 1-Propanol concentrate. 1-Propanol is cytotoxic at high concentrations (typically >1-2% v/v). Validation Test:
-
Measure the Osmolality of the media after 24h. If it has spiked significantly, you have water loss.
-
Run a LDH Release Assay . If cell death correlates perfectly with well position (e.g., corner wells die more), it is an evaporation artifact (Edge Effect), not drug toxicity.
Q3: Can I use Parafilm?
Verdict: No. Reasoning: Parafilm is permeable to gas over time and, more importantly, it does not provide a tight seal against the individual well rims. It wraps the plate, not the wells. It also cannot withstand the humidity of the incubator without eventually loosening.
Module 4: Data & Material Compatibility
Use this table to select the correct consumables for your experiment.
| Parameter | Polystyrene (PS) | Polypropylene (PP) | Glass | Recommendation |
| Chemical Resistance | Low (Swells with alcohols) | High | Excellent | Use PP or Glass |
| Cell Adherence | Excellent (TC Treated) | Poor (Requires coating) | Variable | Coat PP/Glass with Poly-L-Lysine |
| Vapor Barrier | Moderate | High | Perfect | Glass |
| Optical Clarity | High | Low (Hazy) | High | Glass Bottom Plates |
Evaporation Rates (24h at
-
Standard Lid: ~10-15% volume loss (High Risk)
-
Breathable Seal: ~8-12% volume loss
-
Foil Seal: <2% volume loss[3]
-
Foil + Secondary Chamber:<0.5% volume loss (Required for 13C)
References
-
Greiner Bio-One. (n.d.). Sealers for Microplates and their Areas of Application. Retrieved from 4
-
Thermo Scientific / Nunc. (n.d.). Evaporation from Cell Culture Plates. Retrieved from 5
-
National Institutes of Health (PubChem). (2025). 1-Propanol Compound Summary (Vapor Pressure & Toxicity). Retrieved from 6
-
ibidi. (2022).[7][8] Avoiding Evaporation: Humidity Control in Cell Culture. Retrieved from 8
-
Azenta Life Sciences. (n.d.). Heat Seals for Microplates - The Gold Standard. Retrieved from 9
Sources
- 1. scent.vn [scent.vn]
- 2. New Slit Seal Prevents Evaporation During Cell Culturin [rapidmicrobiology.com]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gbo.com [gbo.com]
- 5. tabaslab.com [tabaslab.com]
- 6. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. ibidi.com [ibidi.com]
- 9. Heat Seals for Microplates | Azenta Life Sciences [azenta.com]
Technical Support Center: Resolving ¹H-¹³C Coupling Overlap in 1-Propanol-1-¹³C NMR Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of spectral overlap in the NMR analysis of 1-Propanol isotopically labeled at the C1 position (1-Propanol-1-¹³C). While seemingly a simple molecule, the similar chemical environments of its aliphatic protons can lead to signal overlap, which is further complicated by the large one-bond coupling introduced by the ¹³C label. This guide offers robust strategies to deconvolve complex spectra and achieve unambiguous signal assignment.
Troubleshooting Guides
This section provides step-by-step workflows for resolving common issues encountered during the analysis of 1-Propanol-1-¹³C.
Problem: Ambiguous or Overlapping ¹H Multiplets for Protons on C1 and C2
In the ¹H NMR spectrum of 1-propanol, the signals for the methylene protons on C1 (-CH₂OH) and C2 (-CH₂CH₃) often appear close together in the 1.5-3.6 ppm region. This proximity can cause their multiplets to overlap, making definitive assignment and coupling analysis difficult.[1] The presence of a ¹³C label at the C1 position introduces a large, one-bond ¹J(CH) coupling (typically ~125-140 Hz), which will split the C1 proton signal into a large doublet, potentially further complicating this crowded region.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for resolving this specific overlap issue.
Caption: Troubleshooting workflow for resolving proton signal overlap.
Guide 1: Definitive Assignment using 2D Edited HSQC
The most powerful method for resolving proton overlap is to use a second dimension based on the chemical shifts of the directly attached carbon atoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their one-bond carbon partners, effectively separating them based on the much larger chemical shift dispersion of ¹³C NMR.[2][3][4]
Causality and Experimental Principle
The C1, C2, and C3 carbons of 1-propanol are in distinct chemical environments and give well-separated signals in the ¹³C spectrum. An HSQC experiment generates a 2D map where each peak (cross-peak) represents a C-H bond. By spreading the overlapping proton signals along the ¹³C axis, ambiguity is eliminated.[5][6] An "edited" HSQC provides the additional benefit of differentiating CH/CH₃ groups from CH₂ groups by signal phase, similar to a DEPT-135 experiment but with significantly higher sensitivity.[5][7]
Experimental Protocol: Acquiring an Edited HSQC Spectrum
-
Sample Preparation: Prepare a sample of 1-Propanol-1-¹³C in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃).
-
Initial Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths for both nuclei.
-
Select Pulse Program: Choose a standard gradient-selected, edited HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker systems).
-
Set Key Parameters:
-
Spectral Width (F2 - ¹H dimension): Center the transmitter on your proton spectrum and set the width to cover all proton signals (e.g., 0-10 ppm).
-
Spectral Width (F1 - ¹³C dimension): Center the transmitter on your carbon spectrum and set the width to cover all carbon signals (e.g., 0-70 ppm for 1-propanol).
-
¹J(CH) Coupling Constant: Set the value for the polarization transfer delay. For aliphatic sp³ carbons, a value of 145 Hz is a standard starting point.
-
Acquisition Time: Ensure sufficient acquisition time in the direct (¹H) dimension for good resolution.
-
Number of Increments (F1): Acquire a sufficient number of increments (e.g., 256 or 512) in the indirect (¹³C) dimension to achieve adequate resolution.
-
-
Acquire and Process: Run the experiment. After acquisition, perform a 2D Fourier transform and phase correction. CH/CH₃ signals will appear with one phase (e.g., positive, red) and CH₂ signals will have the opposite phase (e.g., negative, blue).
Interpreting the Results
You will observe three distinct cross-peaks, unambiguously correlating each proton signal to its carbon.
| Cross-Peak | ¹H Shift (ppm) | ¹³C Shift (ppm) | Phase (Color) | Assignment |
| 1 | ~3.6 | ~64 | Negative (Blue) | C1H₂ -OH |
| 2 | ~1.6 | ~26 | Negative (Blue) | -CH₂ -CH₃ |
| 3 | ~0.9 | ~10 | Positive (Red) | -CH₃ |
This result definitively separates the C1-H and C2-H signals and confirms their identity as methylene groups.
Frequently Asked Questions (FAQs)
Q1: What exactly is a DEPT experiment and how does it complement an HSQC?
A: Distortionless Enhancement by Polarization Transfer (DEPT) is a 1D ¹³C experiment that determines the multiplicity of each carbon atom.[8] It is typically run in three stages:
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive peaks.
-
DEPT-90: Shows only CH (methine) carbons.[9]
-
DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative (inverted) peaks.[10][11]
While an edited HSQC also provides multiplicity information, running a DEPT experiment can be a quick way to confirm carbon types, especially if a 2D experiment is not immediately necessary. For 1-propanol, a DEPT-135 would show a positive peak for C3 and two negative peaks for C1 and C2.
Q2: Why is my standard ¹³C spectrum of 1-Propanol-1-¹³C decoupled? What happens if it isn't?
A: Standard ¹³C spectra are acquired with broadband proton decoupling. This technique irradiates all proton frequencies, collapsing the C-H coupling and causing each unique carbon to appear as a sharp singlet.[12][13][14] This dramatically simplifies the spectrum and improves the signal-to-noise ratio. If you were to run a proton-coupled ¹³C spectrum of 1-propanol, the signals would be split according to the number of attached protons (n+1 rule): C1 (a triplet), C2 (a triplet), and C3 (a quartet). This would be much harder to interpret.
Q3: How can I confirm the connectivity of the entire carbon backbone?
A: To see correlations between protons and carbons that are two or three bonds away, you need to run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[15][16] This is the definitive experiment for piecing together molecular fragments and establishing the carbon skeleton.[17] For 1-propanol, an HMBC spectrum would show correlations from the C3 protons (~0.9 ppm) to both the C2 (~26 ppm) and C1 (~64 ppm) carbons, confirming the propyl chain structure.
Q4: Can I simplify the ¹H spectrum directly without a 2D experiment?
A: Yes, using a selective 1D homonuclear decoupling experiment.[18] In this experiment, you apply a low-power radiofrequency pulse precisely at the frequency of one proton multiplet (e.g., the C2 protons). This decouples its interaction with adjacent protons. As a result, the multiplet of the coupled partner (the C1 protons) will collapse into a simpler pattern (in this case, from a triplet to a singlet, ignoring the large ¹³C coupling).[19] This is a fast and effective way to prove which protons are coupled to each other.[20]
Q5: What is the conceptual advantage of using a 2D experiment for overlap?
A: A 2D experiment resolves the problem of signal crowding by "unfolding" the spectrum into a second dimension. Overlapping signals in 1D are often well-separated in the second dimension, allowing for clear visualization and assignment.
Caption: 2D HSQC resolves overlapping ¹H signals via correlation to ¹³C.
References
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). SpringerLink. Retrieved February 27, 2026, from [Link]
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Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer) - CF NMR CEITEC. (n.d.). CEITEC. Retrieved February 27, 2026, from [Link]
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Carbon-13 NMR spectrum of propan-1-ol - (1-propanol) - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. Retrieved February 27, 2026, from [Link]
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The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities - PMC. (2021, June 8). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Retrieved February 27, 2026, from [Link]
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Selective 1D NMR Experiments. (n.d.). University of Wisconsin-Madison. Retrieved February 27, 2026, from [Link]
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Selective 1D Experiments. (n.d.). University of Ottawa. Retrieved February 27, 2026, from [Link]
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13C NMR of 1-Propanol. (n.d.). University of Calgary. Retrieved February 27, 2026, from [Link]
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qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. (2014, October 30). Mestrelab Research. Retrieved February 27, 2026, from [Link]
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Selective Homodecoupled 1D- 1 H NMR Experiment for Unravelling Enantiomers - PubMed. (2022, July 26). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
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HMBC - Australian National University NMR / EPR Facility. (n.d.). Australian National University. Retrieved February 27, 2026, from [Link]
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Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). YouTube. Retrieved February 27, 2026, from [Link]
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NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024, November 15). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
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Small Molecule Characterization | Nuclear Magnetic Resonance Facility. (n.d.). University of Notre Dame. Retrieved February 27, 2026, from [Link]
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1D Methods - Nuclear Magnetic Resonance. (n.d.). University of California, Irvine. Retrieved February 27, 2026, from [Link]
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A comprehensive discussion of HMBC pulse... : Concepts in Magnetic Resonance - Ovid. (2014, September). Ovid. Retrieved February 27, 2026, from [Link]
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A section of an HSQC spectra containing several overlapping peaks is... - ResearchGate. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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Inverse Heteronuclear Correlation - 2D NMR Experiments - AZoM. (2019, November 4). AZoM. Retrieved February 27, 2026, from [Link]
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HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Columbia University. Retrieved February 27, 2026, from [Link]
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Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. (n.d.). Angewandte Chemie International Edition. Retrieved February 27, 2026, from [Link]
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Decoupling modes on the Benchtop NMR - Nanalysis. (2019, December 20). Nanalysis. Retrieved February 27, 2026, from [Link]
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Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
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Solved The 1H and 13C NMR spectra of 1-propanol (C3H8O) | Chegg.com. (2022, November 24). Chegg. Retrieved February 27, 2026, from [Link]
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Coupling constants for 1H and 13C NMR. (n.d.). University of California, Los Angeles. Retrieved February 27, 2026, from [Link]
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1-Propanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved February 27, 2026, from [Link]
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Identifying Alcohols Using NMR Spectroscopy - AZoM. (2015, October 8). AZoM. Retrieved February 27, 2026, from [Link]
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minimizing isotopic exchange of hydroxyl proton in 1-Propanol-1-13C
Technical Support Center: 1-Propanol-1-13C
A Researcher's Guide to Minimizing Hydroxyl Proton Isotopic Exchange in NMR Spectroscopy
Welcome to the technical support center for your work with 1-Propanol-1-13C. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this isotopically labeled compound in their NMR-based studies. As a Senior Application Scientist, I understand the nuances and challenges you face in obtaining high-quality, interpretable NMR spectra. One of the most common hurdles is managing the isotopic exchange of the hydroxyl (-OH) proton. This guide will provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your data.
Troubleshooting Guide: Unraveling the Dynamics of Hydroxyl Proton Exchange
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. The answers are grounded in established principles of physical organic chemistry and NMR spectroscopy.
Question 1: I'm seeing a broad singlet for my hydroxyl proton, and the coupling to the adjacent methylene group is absent. What's happening?
Answer:
This is a classic sign of intermediate to fast chemical exchange of the hydroxyl proton.[1][2] In NMR spectroscopy, the appearance of a signal is dependent on the rate of dynamic processes.[1] When the hydroxyl proton is rapidly exchanging with other protons in the sample (e.g., from trace water or other alcohol molecules), the spin state information required for coupling is lost. The adjacent methylene protons "see" an average of the spin states of the hydroxyl proton, which results in the collapse of the expected splitting pattern. The broadness of the singlet is also a hallmark of a dynamic process occurring on the NMR timescale.[1]
Question 2: Why is the chemical shift of my hydroxyl proton so inconsistent between samples?
Answer:
The chemical shift of a hydroxyl proton is exceptionally sensitive to its chemical environment.[1][2][3] Several factors can cause significant variations in its resonance frequency:
-
Hydrogen Bonding: The extent of hydrogen bonding has a major influence on the electron density around the proton.[4][5] Increased hydrogen bonding deshields the proton, shifting its signal downfield (to a higher ppm value).[4]
-
Concentration: As the concentration of the alcohol changes, the degree of intermolecular hydrogen bonding also changes, leading to shifts in the -OH resonance.[2][4]
-
Solvent: The choice of solvent plays a critical role. Protic solvents can exchange with the hydroxyl proton, while aprotic solvents that are hydrogen bond acceptors (like DMSO-d6) can significantly alter the chemical shift due to strong hydrogen bonding.[1][6]
-
Temperature: Temperature affects the strength and dynamics of hydrogen bonds, and therefore the chemical shift of the hydroxyl proton.[7][8][9]
-
Presence of Impurities: Acidic or basic impurities, as well as water, will catalyze proton exchange and can significantly impact the chemical shift.[2][5]
Question 3: I've been told to use DMSO-d6 as a solvent. Why is this recommended over a more common solvent like CDCl3?
Answer:
DMSO-d6 is an excellent choice for minimizing hydroxyl proton exchange for a few key reasons:
-
Aprotic Nature: DMSO-d6 is an aprotic solvent, meaning it does not have any protons that can readily exchange with the hydroxyl proton of your 1-propanol.[1] In contrast, protic solvents like D2O or methanol-d4 would lead to the rapid disappearance of your -OH signal due to deuterium exchange.[2][10][11]
-
Hydrogen Bond Acceptor: The sulfoxide group in DMSO is a strong hydrogen bond acceptor. It will form a relatively strong hydrogen bond with the hydroxyl proton of the alcohol. This "locks" the proton in place, slowing down the rate of intermolecular exchange.[12]
-
Reduced Exchange Rate: The combination of its aprotic nature and strong hydrogen bonding capability significantly reduces the rate of proton exchange, often allowing for the observation of sharp -OH signals and their coupling to adjacent protons.[1]
While CDCl3 is a common NMR solvent, it is not as effective at slowing down proton exchange as DMSO-d6. Additionally, commercial CDCl3 often contains trace amounts of acidic impurities which can catalyze exchange.[12]
Question 4: Will the 1-13C isotope in my 1-Propanol-1-13C have a significant effect on the hydroxyl proton exchange rate?
Answer:
The presence of a 13C isotope at the 1-position is expected to have a negligible effect on the rate of hydroxyl proton exchange compared to other experimental factors. This is due to the nature of the kinetic isotope effect (KIE). A 13C KIE is typically observed when the C-H or C-C bond at the isotopic position is broken or formed in the rate-determining step of a reaction.[13][14][15]
In the case of hydroxyl proton exchange, the C-O and C-H bonds of the propanol backbone are not directly involved in the proton transfer mechanism. The exchange occurs at the O-H bond. While there might be a very small secondary isotope effect transmitted through the sigma bonds, it will be insignificant compared to the catalytic effects of trace acid, base, or water, and the influence of solvent and temperature.[2][5] Your primary focus for minimizing exchange should be on rigorous sample preparation and the choice of experimental conditions.
Question 5: I suspect my sample is contaminated with water. How can I confirm this and what is the best way to remove it?
Answer:
The presence of water is a common issue and a major catalyst for proton exchange. You can often identify a water peak in your 1H NMR spectrum, although its chemical shift can vary depending on the solvent.
To rigorously dry your 1-Propanol-1-13C sample and the NMR solvent, you should employ the following strategies:
-
Drying the Analyte: If your 1-propanol-1-13C is a liquid, you can dry it over activated molecular sieves (3Å or 4Å) and then carefully distill it or transfer it to your NMR tube under an inert atmosphere.
-
Drying the NMR Solvent: Use a freshly opened ampule of high-purity deuterated solvent. For solvents that are not in sealed ampules, they can be dried over activated molecular sieves.[16]
-
Drying Glassware: Ensure your NMR tube, pipettes, and any other glassware are thoroughly dried. This can be done by heating them in an oven (and cooling in a desiccator) or by rinsing with a dry, deuterated solvent prior to use.[16][17][18]
-
Sample Preparation under Inert Atmosphere: Preparing your sample in a glove box or under a stream of dry nitrogen or argon will minimize the introduction of atmospheric moisture.[18]
Adding molecular sieves directly to the NMR tube is generally not recommended as the solid particles can degrade the magnetic field homogeneity, leading to broad lines.[19]
Frequently Asked Questions (FAQs)
-
What is the expected chemical shift for the hydroxyl proton in 1-propanol? The chemical shift is highly variable, but in a non-hydrogen bonding solvent like CDCl3, it can range from 0.5 to 5.0 ppm.[3][11] In a hydrogen-bonding solvent like DMSO-d6, it will be shifted further downfield.
-
How can I definitively identify the hydroxyl proton signal? A D2O shake is a simple and effective method.[10][20] Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[2][10][11]
-
What is the effect of temperature on the hydroxyl proton signal? Lowering the temperature generally slows down the rate of proton exchange, which can lead to a sharpening of the -OH signal and the appearance of coupling.[1][7] Conversely, increasing the temperature can increase the exchange rate, leading to signal broadening and the loss of coupling.[7][21] The chemical shift of the -OH proton is also temperature-dependent due to changes in hydrogen bonding.[8]
-
Can I use a base to slow down proton exchange? No, both acids and bases catalyze proton exchange.[22][23][24] The goal is to have a sample that is as close to neutral and free of any catalytic species as possible.
Experimental Protocols
Protocol 1: Rigorous Sample Preparation for Minimizing Hydroxyl Proton Exchange
This protocol outlines the steps for preparing a high-quality NMR sample of 1-Propanol-1-13C in DMSO-d6.
Materials:
-
1-Propanol-1-13C
-
High-purity DMSO-d6 (from a sealed ampule)
-
High-quality 5mm NMR tube and cap
-
Pasteur pipettes and bulbs
-
Glass wool
-
Small vial for sample dissolution
-
Nitrogen or Argon gas source
-
Desiccator
-
Oven
Procedure:
-
Glassware Preparation:
-
Sample Preparation Environment:
-
Perform the following steps in a glove box or under a gentle stream of dry nitrogen or argon to minimize exposure to atmospheric moisture.[18]
-
-
Solvent and Analyte Handling:
-
Open a fresh ampule of DMSO-d6.
-
In the dried vial, dissolve approximately 5-25 mg of 1-Propanol-1-13C in about 0.6-0.7 mL of DMSO-d6.[25]
-
-
Filtration and Transfer:
-
Equilibration:
-
Allow the sample to equilibrate at the desired temperature in the NMR spectrometer before acquiring data.
-
Protocol 2: D2O Exchange for Hydroxyl Proton Signal Confirmation
Procedure:
-
Acquire a standard 1H NMR spectrum of your 1-Propanol-1-13C sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D2O) to the sample.
-
Cap the tube and gently invert it several times to mix thoroughly.
-
Re-insert the sample into the spectrometer and acquire another 1H NMR spectrum.
-
Compare the two spectra. The signal corresponding to the hydroxyl proton should have disappeared or be significantly reduced in intensity in the second spectrum.[2][10][11]
Data Presentation
Table 1: Influence of Experimental Conditions on Hydroxyl Proton NMR Signal
| Condition | Effect on Proton Exchange Rate | Expected 1H NMR Signal Appearance | Rationale |
| High Purity Sample & Solvent | Decreased | Sharp signal, potential for coupling | Absence of acid/base catalysts.[2] |
| Trace H2O, Acid, or Base | Increased | Broad singlet, loss of coupling | Catalysis of the exchange process.[2][5] |
| Aprotic Solvent (e.g., DMSO-d6) | Decreased | Sharp signal, downfield shift | Strong H-bond acceptor, no exchangeable protons.[1] |
| Protic Solvent (e.g., CD3OD) | Increased | Signal may broaden or disappear | Rapid exchange with solvent deuterium.[1] |
| Low Temperature | Decreased | Sharper signal, coupling may resolve | Slower reaction kinetics.[7][21] |
| High Temperature | Increased | Broader signal, loss of coupling | Faster reaction kinetics.[7][21] |
| High Concentration | Variable | Variable | Complex effects on hydrogen bonding networks.[4][21] |
Visualizations
Hydroxyl Proton Exchange Mechanisms
Caption: Acid and base-catalyzed hydroxyl proton exchange pathways.
Workflow for Optimal Sample Preparation
Caption: Step-by-step workflow for preparing a high-quality NMR sample.
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Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]
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PMC. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. [Link]
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- 15. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. researchgate.net [researchgate.net]
- 20. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 21. echemi.com [echemi.com]
- 22. Alcohol Reactivity [www2.chemistry.msu.edu]
- 23. Chapter 7: Catalytic Mechanisms of Enzymes - Chemistry [wou.edu]
- 24. Propose mechanisms to show the interchange of protons between eth... | Study Prep in Pearson+ [pearson.com]
- 25. mun.ca [mun.ca]
Technical Support Center: Troubleshooting 1-Propanol-1-13C Extraction
Executive Summary: The Polarity-Volatility Trap
Recovering 1-Propanol-1-13C presents a unique "double-bind" challenge in sample preparation. Unlike long-chain alcohols, propanol sits in a physicochemical "dead zone":
-
High Water Solubility (LogP ~0.25): It prefers the aqueous phase, making standard Liquid-Liquid Extraction (LLE) inefficient.
-
High Volatility (BP ~97°C): It is easily lost during the concentration steps (e.g., nitrogen blowdown) required to increase sensitivity.
The
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I am using Nitrogen (N2) blowdown to concentrate my extracts, but my recovery is consistently <50%. What is happening?
The Root Cause: You are likely experiencing azeotropic loss . 1-Propanol forms a binary azeotrope with water (and many organic solvents). When you apply N2 blowdown, you are not just removing the solvent; you are actively stripping the propanol along with it due to its high vapor pressure.
The Fix:
-
Immediate Action: STOP evaporating to dryness. This is the #1 cause of volatile alcohol loss.
-
Protocol Adjustment: Use a "Keeper" Solvent .[1] Add 50–100 µL of a high-boiling solvent (e.g., DMF or DMSO) before evaporation. The propanol will partition into the keeper as the volatile solvent evaporates, preventing total loss.
-
Better Alternative: Switch to Headspace Sampling (see Part 3), which eliminates the evaporation step entirely.
Q2: My LLE using Ethyl Acetate or Dichloromethane (DCM) yields poor extraction efficiency from plasma/urine.
The Root Cause: The Partition Coefficient (K) is fighting you. With a LogP of ~0.25, 1-Propanol is miscible with water. In a standard water/organic system, a significant fraction of the analyte remains in the aqueous biological matrix.
The Fix: Implement Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . By saturating the aqueous phase with salt, you create a "hydration shell" around the salt ions. This ties up the water molecules, effectively "pushing" the propanol out of the water and into the organic phase.
Q3: I see tailing peaks and variable areas in my GC-MS. Is this an extraction issue?
The Root Cause: This is likely an Adsorption/Injection issue, not just extraction. Short-chain alcohols have free hydroxyl groups that hydrogen-bond to active sites (silanols) in the GC liner or column.
The Fix:
-
In-Situ Derivatization: If you must use liquid injection, derivatize the extract with BSTFA + 1% TMCS . This replaces the -OH proton with a trimethylsilyl group, improving volatility and peak shape.
-
Internal Standard Normalization: Ensure you are spiking the 1-Propanol-1-13C before any extraction steps to account for matrix effects.
Part 2: The "Gold Standard" Protocols
Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Best for: Liquid Injection GC-MS or LC-MS when Headspace is unavailable.
Reagents:
-
Ammonium Sulfate
or Sodium Chloride . -
Extraction Solvent: Acetonitrile (ACN) or Ethyl Acetate.
Workflow:
-
Aliquot: Transfer 200 µL of biological sample (plasma/urine) to a 1.5 mL Eppendorf tube.
-
Spike: Add 1-Propanol-1-13C internal standard. Vortex 10s.
-
Salt Addition: Add solid
to saturation (~100-150 mg).-
Why: This increases the ionic strength, drastically reducing propanol's water solubility.
-
-
Solvent Addition: Add 600 µL of Acetonitrile .
-
Note: Normally ACN is miscible with water. However, upon salt saturation, phase separation occurs (ACN separates from the salt water).
-
-
Extraction: Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes.
-
Collection: Carefully remove the top organic layer .
-
Analysis: Inject directly (do not evaporate).
Protocol B: Static Headspace GC-MS (The Industry Standard)
Best for: Maximum sensitivity, zero solvent evaporation loss, and dirty matrices.
Concept: Instead of extracting the liquid, you heat the sample in a sealed vial and analyze the gas phase (headspace) where the volatile propanol concentrates.
Workflow:
-
Preparation: Place 0.5 mL sample + 0.5 mL saturated NaCl solution into a 20 mL headspace vial.
-
Seal: Crimp cap immediately with a PTFE/Silicone septum.
-
Incubation: Heat at 80°C for 20 minutes with agitation.
-
Critical: The salt solution drives the propanol into the headspace (vapor phase).
-
-
Injection: The HS autosampler injects the vapor directly.
-
Result: 100% theoretical recovery relative to the gas phase equilibrium; zero loss to evaporation.
-
Part 3: Visualizing the Mechanism
Figure 1: Decision Matrix for 1-Propanol Recovery
Use this logic tree to select the correct extraction method based on your lab's capabilities.
Caption: Decision tree for selecting the optimal extraction workflow. Green paths indicate high-recovery methodologies.
Figure 2: The "Salting-Out" Mechanism
Why adding salt forces 1-Propanol into the organic phase.
Caption: Mechanism of Salting-Out.[2][3] Salt ions (Red) sequester water molecules, breaking the water-propanol bond and forcing the propanol (Yellow) into the organic phase (Green).
Part 4: Data Summary & Expectations
| Parameter | Standard LLE (EtOAc) | N2 Blowdown (No Keeper) | SALLE (ACN + Salt) | Headspace GC |
| Recovery Rate | 20–30% | < 10% | 85–95% | N/A (Equilibrium) |
| Reproducibility (RSD) | High (>15%) | Very High (>25%) | < 5% | < 2% |
| Sample Cleanliness | Poor (Lipids co-extract) | Moderate | High | Excellent |
| Instrument Maintenance | High (Liner exchanges) | Moderate | Low | Minimal |
References
-
United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. (Defines Headspace GC as the standard for volatile organic impurities).[4]
-
Majors, R. E. (2013). Salting-out assisted liquid-liquid extraction (SALLE). LCGC North America. (Foundational text on the physics of salting out ACN/Water systems).
-
Snow, N. H., & Slack, G. C. (2002). Head-space analysis in modern gas chromatography. TrAC Trends in Analytical Chemistry. (Authoritative review on HS-GC sensitivity for volatiles).
-
Restek Corporation. (2022). Optimizing Headspace Parameters for Residual Solvents. (Technical guide on salt addition and temperature effects).
Sources
Technical Support Center: Storage Stability of 1-Propanol-1-13C Solutions
Welcome to the technical support center for 1-Propanol-1-13C. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your isotopically labeled propanol solutions. Below, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address potential issues you may encounter during your experiments.
Troubleshooting Guide: Investigating Solution Instability
This section addresses specific issues that may arise during the storage and use of 1-Propanol-1-13C solutions. The following workflow provides a systematic approach to diagnosing and resolving these problems.
Caption: Troubleshooting workflow for assessing the stability of 1-Propanol-1-13C solutions.
Issue 1: I am seeing unexpected peaks in my analytical chromatogram (e.g., by GC-MS).
-
Question: What are the potential causes of new, unexpected peaks in my analysis of a stored 1-Propanol-1-13C solution?
-
Answer: The appearance of new peaks can be attributed to several factors:
-
Chemical Degradation: Although 1-propanol is generally stable, long-term storage under suboptimal conditions can lead to degradation.[1] The most likely degradation pathways for a primary alcohol like 1-propanol are oxidation and dehydration.[2]
-
Oxidation: Exposure to air (oxygen) or oxidizing contaminants can lead to the formation of propanal and subsequently propionic acid.[2] This is more likely if the solution was stored in a partially empty, air-filled container or if the solvent itself was not degassed.
-
Dehydration: While less common without a catalyst, intermolecular dehydration can form di-n-propyl ether, especially if the solution was inadvertently exposed to acidic conditions and heat.[3]
-
-
Solvent Impurities: If the 1-Propanol-1-13C was dissolved in a solvent, the solvent itself may have degraded over time, introducing new impurities.
-
Contamination: The solution may have been contaminated during handling. This could be from a non-inert container, a contaminated pipette, or introduction of airborne particles.
-
-
Troubleshooting Steps:
-
Analyze a Blank: Inject a sample of the solvent used to prepare the solution to rule out solvent-based impurities.
-
Confirm Peak Identity: Use mass spectrometry (MS) to identify the molecular weight and fragmentation pattern of the unexpected peaks. Compare these to the likely degradation products (propanal, propionic acid, di-n-propyl ether).
-
Review Storage Conditions: Check your records. Was the solution exposed to light, high temperatures, or air for extended periods? Was the container sealed properly?
-
Perform a Forced Degradation Study: To confirm if the observed impurities are indeed degradation products, you can perform a forced degradation study on a fresh, reliable sample of 1-Propanol-1-13C.[4] Exposing the new sample to mild oxidative (e.g., a small amount of hydrogen peroxide) or acidic conditions can help to confirm the identity of the degradation products.
-
Issue 2: My quantitative results are inconsistent or show a decrease in concentration over time.
-
Question: Why might the concentration of my 1-Propanol-1-13C standard solution appear to be decreasing?
-
Answer: A perceived or real decrease in concentration is a common issue with stored solutions and can be caused by:
-
Evaporation: 1-Propanol is volatile.[5] If the container is not sealed properly, the solvent and/or the 1-propanol can evaporate, leading to a change in concentration. This is particularly relevant for solutions stored at room temperature or in containers that are frequently opened.
-
Adsorption: The analyte may adsorb to the surface of the storage container, especially if stored in certain types of plastic. It is recommended to store standards in clean, chemically inert containers such as those made of polytetrafluoroethylene (PTFE) or high-density polyethylene (HDPE), or borosilicate glass.
-
Chemical Degradation: As mentioned in the previous issue, if the 1-Propanol-1-13C degrades, its concentration will naturally decrease.
-
-
Troubleshooting Steps:
-
Verify Container Seal: Ensure the container cap is providing a tight seal. For long-term storage, consider using containers with PTFE-lined caps.
-
Check for Weight Loss: If you recorded the initial weight of the sealed container, re-weigh it to check for any mass loss due to evaporation.
-
Re-analyze the Solution: Use a validated, stability-indicating analytical method, such as quantitative NMR (qNMR) or gas chromatography with a flame ionization detector (GC-FID), to accurately determine the current concentration.
-
Prepare a Fresh Standard: Prepare a new standard solution from a reliable stock of 1-Propanol-1-13C and compare its analytical response to the stored solution. This will help differentiate between an actual concentration decrease and an issue with your analytical method.
-
Issue 3: I am concerned about the isotopic integrity of my standard after long-term storage.
-
Question: Can the 13C label on 1-Propanol-1-13C be lost or move to another position over time?
-
Answer: The carbon-carbon and carbon-oxygen bonds in 1-propanol are stable, and the 13C label at the C1 position is not expected to undergo isotopic exchange or rearrangement under normal storage conditions. The carbon-13 isotope is a stable, non-radioactive isotope.[6] However, it is good practice to periodically verify the isotopic enrichment.
-
Troubleshooting Steps:
-
13C NMR Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method to confirm the position and enrichment of the 13C label. The 13C NMR spectrum of 1-Propanol-1-13C will show a significantly enhanced signal for the carbon at the C1 position. Comparing the integration of this signal to the signals of the other carbons (at natural abundance) can provide an estimate of the isotopic enrichment.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular weight of the labeled compound, which will be one mass unit higher than unlabeled 1-propanol.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a 1-Propanol-1-13C solution?
A1: The ideal storage conditions depend on the desired storage duration and the solvent used. Based on general guidelines for isotopically labeled and volatile compounds, the following is recommended:
| Parameter | Condition | Rationale |
| Temperature | -20°C or below | Reduces volatility and slows down potential degradation reactions.[7] |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Prevents evaporation and protects from light. Amber glass blocks UV light which can potentially initiate degradation.[5] PTFE is an inert material that minimizes adsorption and leaching. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) headspace | Displacing air with an inert gas minimizes the risk of oxidation. |
| Solvent | A high-purity, aprotic solvent if possible, or the solvent used in the final application | The choice of solvent can impact stability. Ensure the solvent is of high purity and does not react with 1-propanol. |
Q2: How long can I store a 1-Propanol-1-13C solution?
A2: There is no single answer to this, as the stability depends heavily on the storage conditions and the required analytical precision. However, based on studies of similar compounds, a properly prepared and stored solution can be stable for several years.[8] For critical applications, it is recommended to establish a re-qualification schedule.
Q3: What is a re-qualification schedule and why is it important?
A3: A re-qualification schedule is a predetermined plan to periodically re-test a reference standard to ensure it still meets its specifications for identity, purity, concentration, and isotopic enrichment.[6][9] This is a critical component of laboratory quality assurance. A typical schedule might involve re-testing every 12 months for the first two years, and then annually thereafter, though the frequency should be based on a risk assessment.[7][8][10]
Q4: Can I store 1-Propanol-1-13C as a neat (undiluted) liquid?
A4: Yes, storing 1-Propanol-1-13C as a neat liquid is often the most stable option for long-term storage. The same principles apply: store in a tightly sealed, amber glass container at a low temperature (e.g., 2-8°C or -20°C) and under an inert atmosphere.[4]
Q5: What analytical methods are recommended for stability testing of 1-Propanol-1-13C solutions?
A5: A combination of methods should be used to provide a comprehensive assessment of stability:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying potential volatile impurities and degradation products.
-
Quantitative 13C Nuclear Magnetic Resonance (qNMR): A powerful tool for accurately determining the concentration and verifying the isotopic enrichment and position of the 13C label without the need for a separate reference standard of the same compound.[11]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust method for quantifying the concentration of 1-propanol, especially when coupled with an internal standard.
Experimental Protocol: Stability Assessment of a 1-Propanol-1-13C Solution
This protocol outlines a general procedure for the periodic re-qualification of a stored 1-Propanol-1-13C solution.
Objective: To verify the concentration, chemical purity, and isotopic enrichment of a stored 1-Propanol-1-13C solution.
Materials:
-
Stored 1-Propanol-1-13C solution
-
High-purity solvent (matching the solution solvent)
-
GC-MS system
-
NMR spectrometer
-
Calibrated analytical balance and pipettes
Procedure:
-
Visual Inspection:
-
Before opening, allow the solution to equilibrate to room temperature to prevent condensation.
-
Visually inspect the solution for any signs of precipitation, discoloration, or microbial growth. Record your observations.
-
-
Concentration Verification (by GC-FID):
-
Prepare a fresh calibration curve using a newly prepared set of standards from a certified reference material of 1-Propanol-1-13C.
-
Dilute an aliquot of the stored solution to fall within the range of the calibration curve.
-
Analyze the stored solution and the new calibration standards by GC-FID.
-
Calculate the concentration of the stored solution and compare it to the initial concentration. The acceptance criteria should be defined in your laboratory's standard operating procedures (e.g., within ±5% of the initial value).
-
-
Chemical Purity and Degradation Product Analysis (by GC-MS):
-
Analyze an aliquot of the stored solution by GC-MS.
-
Screen for any peaks that were not present in the initial analysis of the solution.
-
If new peaks are detected, attempt to identify them using their mass spectra.
-
Quantify any impurities and compare them to the acceptance criteria (e.g., total impurities not to exceed 1%).
-
-
Isotopic Enrichment Verification (by 13C NMR):
-
Acquire a proton-decoupled 13C NMR spectrum of the stored solution.
-
Confirm that the signal corresponding to the 13C-labeled carbon (C1) is the most intense.
-
While precise quantification of isotopic enrichment can be complex, a qualitative or semi-quantitative assessment can be made by comparing the signal-to-noise of the labeled carbon to the other carbons in the molecule. This should be compared to the spectrum from the initial analysis.
-
By following this guide, researchers can ensure the continued integrity of their 1-Propanol-1-13C solutions, leading to more accurate and reproducible experimental results. Proactive management and periodic verification of isotopically labeled standards are cornerstones of scientific rigor.
References
- BioPharma Consulting Group. (2025, May 30).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology.
- Propanol, 1- (EHC 102, 1990). (1990). INCHEM.
- 13C NMR of 1-Propanol. (n.d.).
- ACCREDITATION OF STABLE ISOTOPE RATIO METHODS: GUIDELINES FOR THE IMPLEMENTATION OF A QUALITY SYSTEM ACCORDING TO ISO/IEC 17025. (n.d.). IMEKO.
- i-Propanol Solvent Effect on Protein Stability in Biopharmaceutical Formul
-
National Center for Biotechnology Information. (n.d.). 1-Propanol-1-13C. PubChem. Retrieved February 27, 2026, from [Link]
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- MATERIAL SAFETY DATA SHEET 1-PROPANOL. (n.d.). West Liberty University.
- Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025, November 26).
- U.S. Nuclear Regulatory Commission. (n.d.). Regulatory Guide 5.
- Isotope standards and reference m
- Catalytic Dehydration of 1-Propanol Over Silica Containing Sulfonic Acid Groups. (n.d.). SciELO.
- European Medicines Agency. (2023, July 13).
- 1-Propanol: Properties, Reactions, Production And Uses. (2025, September 24). Chemcess.
- World Health Organization. (n.d.).
- What are suitable Cycles for Re-Qualific
- THERMAL DEGRADATION OF 1-PROPANOL MOLECULES IN W
- Carl ROTH. (n.d.).
- Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025, May 16). PMC.
- 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (n.d.). RSC Publishing.
- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6).
- 1-Propanol(71-23-8) 13C NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. chemcess.com [chemcess.com]
- 3. scielo.br [scielo.br]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Propanol, 1- (EHC 102, 1990) [inchem.org]
- 6. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. cdn.who.int [cdn.who.int]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Stable Isotope Support Hub: 1-Propanol-1-¹³C Purification
Current Status: Operational Ticket ID: ISO-PUR-003 Assigned Specialist: Senior Application Scientist, Stable Isotope Division
Introduction: The Economics of Purification
Welcome to the Stable Isotope Support Hub. You are likely here because your 1-Propanol-1-¹³C —a reagent costing upwards of $500/gram—has degraded. Unlike standard solvent purification where "discarding the heads and tails" is standard practice, handling ¹³C-labeled reagents requires a paradigm shift: Recovery is paramount.
Common degradation pathways for 1-Propanol include:
-
Hygroscopic Uptake: Formation of a water/alcohol azeotrope.
-
Auto-oxidation: Conversion to Propionaldehyde-1-¹³C and Propionic Acid-1-¹³C.
This guide prioritizes micro-scale purification techniques designed to maximize isotopic recovery while ensuring chemical purity for sensitive NMR and metabolic flux applications.
Module 1: Diagnostic & Troubleshooting
Before attempting purification, confirm the identity and extent of impurities to select the correct workflow.
Diagnostic Logic Flow
Use the following logic to determine your purification strategy.
Figure 1: Diagnostic decision tree for selecting the appropriate purification method.
NMR Impurity Fingerprint
Distinguishing between satellite peaks (coupling) and impurities is critical.
| Component | ¹H NMR Signature (CDCl₃) | ¹³C NMR Signature (ppm) | Notes |
| 1-Propanol-1-¹³C | ~3.58 ppm (t, 2H, α-CH₂) | 64.5 ppm (d) | The ¹³C label will split the attached protons (¹J_CH ~140 Hz). |
| Water | ~1.5 - 4.0 ppm (broad s) | N/A | Shift varies with concentration/pH. |
| Propionaldehyde | 9.79 ppm (t, 1H, CHO) | 203.2 ppm | Major oxidation product. |
| Propionic Acid | ~11.0 ppm (broad s, COOH) | 180.4 ppm | Advanced oxidation product. |
Module 2: Water Removal (Dehydration)
1-Propanol forms an azeotrope with water (71.7% alcohol / 28.3% water, bp 87°C). Simple distillation cannot remove water beyond this point.[1] Chemical drying is required.[2]
Protocol A: Static Drying with 3Å Molecular Sieves
Why 3Å? 4Å sieves are large enough to adsorb ethanol and propanol, potentially trapping your expensive reagent. 3Å sieves exclude the alcohol, adsorbing only water.[3]
Materials:
-
Molecular Sieves, Type 3Å (Beads preferred over powder to minimize loss).
-
Schlenk flask or septum-sealed vial.
Procedure:
-
Activation (CRITICAL): Heat sieves to 300°C under high vacuum (or in a muffle furnace) for at least 3 hours. Commercially "activated" sieves are rarely dry enough for isotope work.
-
Cooling: Allow sieves to cool under vacuum or dry Argon/Nitrogen.
-
Loading: Add activated sieves to the 1-Propanol-1-¹³C container (20% w/v loading).
-
Time: Allow to stand for 24–48 hours .
-
Recovery: Carefully decant the supernatant via syringe. Do not filter through paper (introduces moisture). Use a syringe filter (PTFE) if particulate removal is needed.
Module 3: Removing Oxidation Products
If aldehydes or acids are present, distillation is necessary.[4] Because the boiling point of 1-Propanol (97°C) is significantly higher than Propionaldehyde (49°C) but lower than Propionic Acid (141°C), a fractional micro-distillation is effective.
Protocol B: Inert Gas Micro-Distillation
Goal: Separate components while minimizing "hold-up" volume (liquid trapped in the glassware).
Setup Diagram:
Figure 2: Micro-distillation workflow for separating oxidation products.
Procedure:
-
Apparatus: Use a Hickman Distillation Head (for <5mL) or a Short Path Distillation setup (for >5mL). Standard Liebig condensers have too much surface area (yield loss).
-
Pre-treatment (Optional): If acid content is high (visible by NMR), add a small amount of anhydrous
to the pot to fix the acid as a salt, preventing it from co-distilling. -
Atmosphere: Flush the system with Argon. Maintain a slow bleed of inert gas.
-
Heating: Use an oil bath.
-
Fraction 1 (48–60°C): Propionaldehyde. Collect and set aside.
-
Fraction 2 (96–98°C): Target 1-Propanol-1-¹³C.
-
-
Termination: Stop heating before the flask is dry to avoid distilling higher-boiling polymerization products or acids.
Module 4: Storage & Prevention
Preventing re-degradation is cheaper than re-purification.
-
Vessel: Store in amber crimp-top vials with PTFE-lined silicone septa. Avoid screw caps for long-term storage (they loosen over time).
-
Headspace: Flush headspace with Argon after every use.
-
Temperature: Store at 4°C.
-
Handling: Never pour. Always withdraw using a dry, inert-gas-flushed syringe through the septum.
FAQ: Frequently Asked Questions
Q: Can I use Calcium Hydride (
Q: Does the ¹³C label affect the boiling point? A: Technically, yes (the secondary isotope effect), but the difference is negligible (<0.5°C) for practical purification purposes. You should rely on standard boiling points (97°C for 1-Propanol).
Q: My NMR shows a "hump" under the propanol peaks. What is this? A: This is likely polymeric material from aldol condensation of propionaldehyde impurities. A simple bulb-to-bulb distillation (or the Protocol B above) will leave this non-volatile residue behind.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying agents and distillation of alcohols).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Source for impurity chemical shifts).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[2] 3. Dipolar Aprotic Solvents and Alcohols. The Journal of Organic Chemistry, 43(20), 3966–3968. (Validation of 3A sieves for alcohols).
Sources
Validation & Comparative
Comparative Guide: 1-Propanol-1-13C vs. [U-13C]Glucose for Metabolic Flux Analysis
Executive Summary
The Choice: Select [U-13C]Glucose for mapping central carbon oxidation (Glycolysis/TCA) and 1-Propanol-1-13C for quantifying gluconeogenesis and anaplerotic flux with high specificity.
This guide compares two distinct stable isotope tracers used in metabolic flux analysis (MFA). While [U-13C]Glucose is the industry standard for "global" metabolic mapping, 1-Propanol-1-13C (serving as a precursor to [1-13C]Propionate) offers a specialized "surgical" entry into the TCA cycle, providing a noise-free background for measuring endogenous glucose production (EGP).
| Feature | [U-13C]Glucose | 1-Propanol-1-13C |
| Primary Target | Glycolysis, TCA Cycle, PPP | Gluconeogenesis, Anaplerosis |
| Metabolic Entry | Pyruvate | Propionyl-CoA |
| Labeling Pattern | Universal (All carbons) | Specific (Positions C3/C4 in Glucose) |
| Key Advantage | High signal intensity; maps total oxidation. | Distinguishes de novo synthesis from glycogenolysis. |
Mechanistic Foundations
To interpret flux data, one must understand the distinct entry points of these tracers.
Metabolic Entry Pathways
-
[U-13C]Glucose: Enters via Hexokinase, travels down glycolysis to Pyruvate, and enters the TCA cycle via Acetyl-CoA (oxidative) or Pyruvate Carboxylase (anaplerotic).
-
1-Propanol-1-13C: Oxidizes to Propionate, then Propionyl-CoA. It enters the TCA cycle "sideways" at Succinyl-CoA . This bypasses glycolysis and Acetyl-CoA entirely, forcing the label to transit the TCA cycle before appearing in any glycolytic intermediate (via PEPCK).
Figure 1: Differential metabolic entry points. Glucose feeds glycolysis directly, while Propanol enters via Succinyl-CoA, making it an obligatory marker for TCA cycling and gluconeogenesis.
Performance Comparison
Sensitivity & Specificity
The primary reason to choose 1-Propanol-1-13C is to resolve the sources of Glucose production .
-
The [U-13C]Glucose Problem: When using labeled glucose to measure glucose production, you are fighting a high background. The tracer itself is the product. Distinguishing recycled label (Cori cycle) from new synthesis is computationally intensive.
-
The 1-Propanol Solution: 1-Propanol-1-13C does not label the G6P pool directly. It must pass through the TCA cycle and PEPCK to become glucose. Therefore, any 13C label found in glucose is definitive proof of Gluconeogenesis . It separates de novo synthesis from Glycogenolysis (which releases unlabeled glucose).
Data Output Comparison (Mass Isotopomers)
| Parameter | [U-13C]Glucose Tracer | 1-Propanol-1-13C Tracer |
| Pyruvate Labeling | M+3 (Direct glycolysis) | M+1 / M+2 (via TCA cycling) |
| Lactate Labeling | M+3 (High enrichment) | M+1 (Low enrichment) |
| Glucose Output | M+6 (Substrate) & various recycled isotopomers | M+1 / M+2 (specifically at C3, C4 positions) |
| TCA Cycle Flux | Good for oxidative flux (PDH) | Good for Anaplerosis & Succinyl-CoA flux |
| Cost | Low | Moderate to High |
Experimental Protocol: Dual-Tracer Workflow
For comprehensive metabolic profiling (e.g., in Hepatocytes), a parallel labeling strategy is recommended.
Materials
-
Tracer A: [U-13C]Glucose (Cambridge Isotope Laboratories or equiv).
-
Tracer B: 1-Propanol-1-13C (or [1-13C]Propionate).
-
System: Primary Hepatocytes or Perfused Liver.
-
Analysis: GC-MS (Gas Chromatography-Mass Spectrometry) is preferred for positional isotopomer analysis.
Step-by-Step Methodology
-
Acclimatization: Cultivate hepatocytes in glucose-free media for 4 hours to deplete glycogen reserves (if measuring total GNG) or maintain physiological glucose for steady-state flux.
-
Tracer Administration (Parallel Wells):
-
Group A: Medium + 5mM [U-13C]Glucose.
-
Group B: Medium + 5mM Unlabeled Glucose + 0.5mM 1-Propanol-1-13C.
-
Note: Propanol/Propionate concentrations must be kept low (<1mM) to avoid altering CoA pools artificially.
-
-
Incubation: Incubate for 4–24 hours to reach isotopic steady state.
-
Extraction:
-
Derivatization (GC-MS):
-
Use Methoxime-TMS derivatization to stabilize keto-acids.
-
Use Aldonitrile acetate derivatization for Glucose (allows separation of C1-C6 fragments).
-
Figure 2: Parallel labeling workflow allows the simultaneous determination of glycolytic flux (Group A) and gluconeogenic/anaplerotic flux (Group B).
Data Interpretation & Logic
Analyzing 1-Propanol-1-13C Data
When 1-Propanol-1-13C enters the TCA cycle, it converts to Propionyl-CoA (C1 label).
-
Entry: Propionyl-CoA
Methylmalonyl-CoA Succinyl-CoA. -
Scrambling: Succinyl-CoA is symmetric. The label distributes to both carboxyl carbons.
-
Exit: OAA
PEP.-
Critical Logic: During the PEPCK reaction (OAA
PEP), one carboxyl group is lost as CO2. Because the label is randomized, 50% of the label is lost and 50% is retained in PEP.
-
-
Result: The resulting Glucose will be labeled primarily at C3 and C4 .
Calculation of Gluconeogenesis (GNG):
Analyzing [U-13C]Glucose Data
-
M+3 Pyruvate/Lactate: Indicates direct glycolysis.
-
M+2 Citrate: Indicates Pyruvate Dehydrogenase (PDH) activity (Oxidative TCA).
-
M+3 Citrate: Indicates Pyruvate Carboxylase (PC) activity (Anaplerosis).[3]
References
-
Burgess, S. C., et al. (2007).[2] "Flux analysis of gluconeogenesis and the TCA cycle in the perfused liver." Methods in Molecular Biology.
-
Landau, B. R., et al. (1996). "Use of 2H2O for estimating rates of gluconeogenesis." Journal of Clinical Investigation.
-
Perry, R. J., et al. (2020). "In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate." Cell Reports.
-
Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine.
-
Magnusson, I., et al. (1991). "Quantification of gluconeogenesis from [1-13C]propionate." Pediatric Research.
Sources
validating 13C enrichment levels using high-resolution mass spectrometry
Precision in Flux: Benchmarking Enrichment Validation via High-Resolution Mass Spectrometry
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes
Executive Summary: The Validation Crisis in Fluxomics
In metabolic flux analysis (MFA), the currency of truth is the Mass Isotopomer Distribution (MID). As drug development shifts toward metabolic reprogramming (e.g., cancer metabolism, immunometabolism), the demand for precise
While Triple Quadrupole (QQQ) systems remain the gold standard for absolute quantitation, they often fail to resolve the fine isotopic structure required to validate genuine tracer incorporation against complex background matrices. This guide objectively benchmarks High-Resolution Mass Spectrometry (HRMS) against its alternatives, providing a self-validating protocol to ensure your isotopic data is an artifact-free representation of biology.
Technology Benchmarking: HRMS vs. Alternatives
The choice of instrument dictates the resolution of your metabolic map. Below is a comparative analysis based on sensitivity, resolution, and isotopologue fidelity.
Comparative Performance Matrix
| Feature | HRMS (Orbitrap/Q-TOF) | Nominal Mass (QQQ) | NMR Spectroscopy |
| Primary Utility | Global Fluxomics & Discovery | Targeted Quantitation | Positional Isotopomer Analysis |
| Mass Resolution | > 140,000 (FWHM @ m/z 200) | Unit Resolution (~0.7 Da) | Atomic Resolution |
| Isotopologue Fidelity | High: Resolves | Low: Suffers from isobaric overlap; requires extensive cleanup. | Perfect: Direct detection of |
| Sensitivity | Femtomole range (modern Orbitraps). | Attomole range (unmatched). | Micromole range (low sensitivity). |
| Throughput | High (Full scan data allows retrospective mining). | Medium (Requires pre-selected MRMs). | Low (Long acquisition times). |
| Validation Capability | Self-Validating: Mass accuracy confirms identity. | External: Relies on RT and standards alone. | Structural: Gold standard for structure. |
The Decision Logic: When to Deploy HRMS
HRMS is not always the answer. Use the following logic to determine if your study requires the resolving power of HRMS or the raw sensitivity of QQQ.
Figure 1: Instrument selection decision tree. HRMS is the preferred modality for complex biological matrices where isobaric interferences compromise nominal mass accuracy.
The Physics of Validation: Why Resolution Matters
In nominal mass spectrometry, a peak at m/z 147 could be Glutamate M+1 (
-
The Concept: A neutron adds ~1.008665 Da. However, binding energy differences cause subtle shifts.
-
The Reality:
differs from or contributions.-
Glutamate (
) Monoisotopic: 147.0526 -
Glutamate +
: 148.0559 -
Glutamate +
(Natural Abundance interference): 148.0496 -
Delta: 0.0063 Da (Requires ~25,000 resolution to separate).
-
Critical Insight: If your instrument cannot resolve these peaks, your "enrichment" calculation will include background noise, artificially inflating flux rates.
Protocol: The Self-Validating Workflow
Step 1: The "Zero-Enrichment" Baseline
Before analyzing labeled samples, you must validate the instrument's ability to measure natural abundance accurately.
-
Inject Unlabeled Standard: Run a pure standard of your metabolite (e.g., Glucose).
-
Theoretical Calculation: Calculate the theoretical M+0, M+1, etc., based on natural abundance (1.1% for C).
-
The Pass Criteria: The measured distribution must match theoretical values within <2% deviation.
-
If M+1 is too high: You have protonation/adduct issues or co-eluting interferences. Stop and optimize chromatography.
-
Step 2: Saturation Check (The "Linearity of Ratio")
HRMS detectors (especially Orbitraps) have a limited ion capacity (AGC target). Saturation skews isotopic ratios.
-
Dilution Series: Run a labeled sample at 1x, 0.1x, and 0.01x concentrations.
-
Validation: The Isotopologue Distribution (e.g., ratio of M+0 to M+6) must remain constant across dilutions.
-
Failure Mode: If M+0 abundance increases relative to M+6 at high concentrations, the detector is saturated (Space Charge Effect).
Step 3: The Acquisition Workflow
This workflow integrates the validation steps into the experimental run.
Figure 2: The self-validating analytical workflow. Note the feedback loop at the NAC stage to ensure residuals are minimized before flux calculation.
Data Processing: Mathematical Validation
Raw MS data is not enrichment. It is a mix of tracer incorporation and natural background.[1] You must apply Natural Abundance Correction (NAC).
The Correction Matrix
You must solve for
Representative Validation Data
The following table illustrates a successful validation of Glucose M+6 enrichment using HRMS vs. a failed validation due to low resolution (simulated data based on typical QQQ crosstalk).
| Analyte | True Enrichment | HRMS Measured (Corrected) | QQQ Nominal (Corrected) | Status |
| Glucose M+6 | 50.0% | 49.8% | 54.2% | HRMS Accurate |
| Glucose M+0 | 50.0% | 50.1% | 45.5% | QQQ Bias* |
| Residual Error | N/A | 0.2% | 4.2% | Bias due to background interference at M+0 |
Note: The QQQ error often arises because background noise (chemical noise) is frequently nominal mass M+0, artificially inflating the unlabeled fraction or, conversely, overlapping with M+1.
Common Pitfalls & Troubleshooting
-
The "Negative Enrichment" Artifact:
-
Symptom:[2][3][4][5][6] After NAC, some isotopologues show negative values.[3]
-
Cause: The raw signal for that isotopologue was lower than the theoretical natural abundance expected from the M+0 peak.
-
Fix: Check integration windows. Ensure the M+0 peak isn't saturated (which would artificially predict higher natural M+1/M+2 than exists).
-
-
Incomplete Quenching:
-
Retention Time Shift:
References
-
Zamboni, N., et al. (2009).[7][8]
-based metabolic flux analysis. Nature Protocols. [Link][7][9] -
Su, X., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry. Analytical Chemistry. [Link][1][2][7][8][10][11][12]
-
Yuan, M., et al. (2019). HILIC-Enabled
Metabolomics Strategies: Comparing Quantitative Precision... of QTOF and QQQ. Metabolites. [Link] -
Moseley, H. (2010). Correcting for the natural abundance of stable isotopes.[1][3][6][11] Annual Review of Plant Biology. [Link]
-
Hermann, G., et al. (2018). Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM. Bioanalysis Zone. [Link]
Sources
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation - Sannova [sannova.net]
- 6. researchgate.net [researchgate.net]
- 7. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 11. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
1-Propanol-1-13C vs. 2-Propanol-13C: A Comprehensive Guide to Isomeric Metabolic Tracers
As metabolic flux analysis (MFA) advances, the precision of stable isotope tracing relies heavily on selecting the correct structural isomer. While 1-propanol and 2-propanol (isopropanol) share the same chemical formula (C₃H₈O), their distinct molecular structures dictate entirely divergent metabolic fates. For researchers and drug development professionals, understanding these mechanistic divergences is critical for accurately mapping anaplerotic flux, ketone body metabolism, and microbial oxidation pathways.
This guide provides an objective, data-driven comparison of 1-Propanol-1-13C and 2-Propanol-13C , detailing their biochemical causality, comparative utility, and self-validating experimental protocols.
Mechanistic Divergence: The Causality of Tracer Selection
The utility of a ¹³C tracer is governed by the enzymatic pathways that recognize its unlabeled counterpart. The isomerism of propanol determines whether the tracer will feed into the tricarboxylic acid (TCA) cycle or diverge into ketogenic and volatile organic compound (VOC) pathways.
1-Propanol-1-13C: Tracing TCA Cycle Anaplerosis
1-Propanol is a primary alcohol. In biological systems, it is rapidly oxidized by alcohol dehydrogenase (ADH) to propionaldehyde, and subsequently by aldehyde dehydrogenase (ALDH) to propionic acid[1].
-
The Causality of the C1 Label: By placing the ¹³C label at the C1 position, the heavy isotope is conserved as the carboxyl carbon of propionate.
-
Pathway Integration: Propionate is activated to propionyl-CoA by acyl-CoA synthetase short-chain family member 3 (ACSS3)[2]. Propionyl-CoA is then carboxylated to methylmalonyl-CoA and isomerized to succinyl-CoA, an essential anaplerotic intermediate of the TCA cycle[3]. This makes 1-Propanol-1-13C an exceptional tracer for studying propionic acidemia, odd-chain fatty acid metabolism, and mitochondrial energy replenishment[2].
2-Propanol-13C: Tracing Ketogenic and Acetone Flux
2-Propanol is a secondary alcohol. Its secondary hydroxyl group dictates that ADH oxidizes it directly to acetone , a ketone body[1][4].
-
Pathway Integration: Because acetone cannot be directly converted into a CoA-thioester for TCA cycle entry, the ¹³C label is funneled into distinct pathways. In mammals, acetone can be exhaled or further oxidized by CYP2E1 to acetol and methylglyoxal[4][5]. In microbial systems, specific acetone carboxylases convert it to acetoacetate, linking it to broader lipid and biomass synthesis[5].
Divergent metabolic pathways of 1-propanol and 2-propanol into the TCA cycle and ketone bodies.
Comparative Utility and Quantitative Metrics
To select the appropriate tracer for your study, consider the target metabolome and the analytical platform. The table below summarizes the core differences in performance and application.
| Feature | 1-Propanol-1-13C | 2-Propanol-13C |
| Primary Enzyme Target | ADH / ALDH / ACSS3 | ADH / CYP2E1 |
| Primary Stable Intermediate | ¹³C-Propionate | ¹³C-Acetone |
| Downstream Incorporation | Succinyl-CoA, Malate, Citrate | Acetol, Acetoacetate, Methyl acetate |
| Primary Applications | TCA cycle anaplerosis, Propionic acidemia models, Odd-chain fatty acid tracing | Ketone body flux, Microbial propane oxidation, Pharmacokinetic solvent modeling |
| Optimal Analytical Platform | LC-MS/MS (Isotopologue profiling of polar metabolites) | NMR Spectroscopy or GC-MS (Volatile/intact fluid analysis) |
| Metabolic Acidosis Risk | High (Generates propionic acid)[1] | Low (Generates ketosis without severe acidosis)[1] |
Experimental Workflows: Self-Validating Protocols
A trustworthy metabolic tracer study requires rigorous quenching and extraction methods to prevent artifactual isotopic scrambling. Below are step-by-step methodologies tailored to the unique properties of each isomer.
Protocol A: In Vivo TCA Cycle Tracing using 1-Propanol-1-13C (LC-MS/MS)
Because 1-propanol rapidly converts to propionate and enters the TCA cycle, rapid metabolic quenching is mandatory to capture transient intermediates like succinyl-CoA.
-
Tracer Administration: Administer 1-Propanol-1-13C via intravenous infusion (e.g., 5 mg/kg/min) to achieve isotopic steady state.
-
Metabolism Quenching: Rapidly excise the target tissue (e.g., liver) and immediately submerge in liquid nitrogen. Causality: TCA cycle intermediates have turnover rates of seconds; delayed freezing causes isotopic washout.
-
Metabolite Extraction:
-
Homogenize 20 mg of frozen tissue in 800 µL of pre-chilled (-80°C) Methanol:Acetonitrile:Water (40:40:20 v/v/v).
-
Vortex for 30 seconds, then centrifuge at 16,000 × g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant and lyophilize to dryness.
-
-
LC-MS/MS Analysis: Resuspend in LC-MS grade water. Analyze using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer in negative ion mode. Monitor the M+1 isotopologues of succinate, malate, and citrate to quantify fractional enrichment.
Protocol B: Acetone Flux Analysis using 2-Propanol-13C (NMR)
Because 2-propanol and its primary metabolite (acetone) are highly volatile, standard lyophilization (freeze-drying) will result in severe loss of the labeled tracer[4]. NMR allows for direct analysis of intact biofluids without evaporative concentration.
-
Tracer Administration: Incubate target cells (e.g., hepatocytes or Gordonia sp. bacteria) with 10 mM 2-Propanol-13C in a sealed culture vessel to prevent VOC escape[5].
-
Sample Preparation:
-
Extract 500 µL of the culture media or biofluid.
-
Add 50 µL of Deuterium Oxide (D₂O) containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) directly to the sample as an internal chemical shift reference and lock solvent.
-
-
NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire 1D ¹³C-NMR or 2D ¹H-¹³C HSQC spectra at 298 K.
-
Data Interpretation: Quantify the resonance peaks corresponding to ¹³C-acetone (approx. 30.9 ppm for the methyl carbons) and track its conversion to downstream ketone bodies.
Self-validating experimental workflow for 13C metabolic flux analysis using LC-MS/MS and NMR.
Analytical Considerations: MS vs. NMR
The choice between 1-Propanol-1-13C and 2-Propanol-13C also dictates the optimal analytical hardware:
-
Mass Spectrometry (MS): Highly recommended for 1-Propanol-1-13C . The downstream metabolites (TCA cycle organic acids) are non-volatile and exist in low intracellular concentrations. LC-MS/MS provides the necessary sensitivity (femtomole range) to detect M+1 fractional enrichment in succinate and malate. Furthermore, MS can easily distinguish the incorporation of the tracer into larger macromolecules, such as particulate matter or complex lipids[6].
-
Nuclear Magnetic Resonance (NMR): Highly recommended for 2-Propanol-13C . Because the primary metabolite is acetone, sample evaporation required for most MS sample prep will destroy the analyte. NMR allows for the direct observation of intact, wet samples. Furthermore, NMR provides exact positional isotopomer data, revealing exactly which carbon atom in a downstream metabolite originated from the 2-propanol tracer.
Conclusion
Selecting between 1-Propanol-1-13C and 2-Propanol-13C is not merely a matter of availability; it is a fundamental biochemical decision.
-
Choose 1-Propanol-1-13C when your objective is to probe mitochondrial health, TCA cycle anaplerosis, or propionate-linked metabolic disorders.
-
Choose 2-Propanol-13C when investigating ketone body dynamics, microbial VOC metabolism, or when utilizing intact NMR analytical workflows.
By aligning the structural isomer with the target enzymatic pathway and the appropriate analytical platform, researchers can ensure robust, reproducible, and highly accurate metabolic flux data.
References
- National Institutes of Health (PMC)
- Development of a Physiologically Based Pharmacokinetic Model of Isopropanol and Its Metabolite Acetone Oxford Academic URL
- National Institutes of Health (PubMed)
- Propanoate Metabolism | Pathway PubChem - NIH URL
- Elevated propionate and its association with neurological dysfunctions in propionic acidemia Frontiers URL
- Quantification of the Fraction of Particulate Matter Derived from a Range of 13C-Labeled Fuels Blended into Heptane ACS Publications URL
Sources
- 1. Poisoning with 1-propanol and 2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Elevated propionate and its association with neurological dysfunctions in propionic acidemia [frontiersin.org]
- 3. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. New Insights into Acetone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
reference NMR spectra for 1-Propanol-1-13C in CDCl3
comparison of kinetic isotope effects in 1-Propanol-1-13C oxidation
Comparative Guide to Kinetic Isotope Effects (KIE) in 1-Propanol-1-13C Oxidation: Chemical vs. Enzymatic Pathways
Executive Summary
Understanding the precise transition state of primary alcohol oxidation is critical for catalyst design and drug metabolism studies. While deuterium labeling is common, it often obscures backbone dynamics due to quantum tunneling. This guide objectively compares the performance, mechanistic insights, and experimental workflows of three distinct 1-propanol oxidation systems—Biocatalysis, Transition Metal Catalysis, and Activated DMSO (Swern)—using 1-Propanol-1-13C Kinetic Isotope Effects (KIE) as the analytical benchmark.
Mechanistic Theory: The Causality of Carbon-13 KIEs
The kinetic isotope effect is defined as the ratio of rate constants for the light and heavy isotopologues (
While primary deuterium KIEs (
Comparative Analysis of Oxidation Pathways
Pathway A: Biocatalysis via Alcohol Dehydrogenase (ADH)
-
Mechanism: ADH utilizes NAD+ and a catalytic Zn²⁺ center to oxidize 1-propanol. The reaction follows an ordered Bi-Bi mechanism where NAD+ binds first, followed by the alcohol.
-
KIE Profile: The observed 13C KIE for ADH is often heavily suppressed (e.g., 1.012–1.025)[3].
-
Causality: This suppression occurs because the actual chemical step (hydride transfer) is only partially rate-limiting[3]. Product release (NADH) or enzyme isomerization dictates the overall turnover rate. To extract the intrinsic KIE, researchers must employ dual isotope effect techniques (using both 13C and deuterium labels) to deconvolute this kinetic masking[3].
Pathway B: Transition Metal Catalysis (e.g., Pd, Pt, Ru)
-
Mechanism: An inner-sphere mechanism involving alcohol coordination to the metal center to form an alkoxide, followed by
-hydride elimination. -
KIE Profile: Exhibits a higher, unmasked 13C KIE (1.020–1.045) compared to enzymatic systems.
-
Causality: The
-hydride elimination is strictly rate-determining. The C1 atom undergoes significant motion as it transitions from sp³ to sp² character, leading to a pronounced and measurable heavy-atom effect without the interference of product-release bottlenecks.
Pathway C: Activated DMSO (Swern Oxidation)
-
Mechanism: Involves the formation of an alkoxysulfonium ylide intermediate.
-
KIE Profile: Exhibits complex KIE behavior, often showing significant deviations from classical transition state theory[4].
-
Causality: The rate-determining step is often the deprotonation of the alkoxysulfonium intermediate rather than the C–H cleavage itself[4]. This dilutes the expected primary 13C KIE at the C1 position unless measured specifically at the intramolecular syn-
-elimination step, which is highly susceptible to quantum tunneling[4].
Quantitative Data Comparison
| Oxidation System | Primary Oxidant / Catalyst | Rate-Determining Step (RDS) | Expected ¹³C KIE ( | Mechanistic Insight Derived from ¹³C KIE |
| Biocatalytic (ADH) | NAD⁺ / Zn²⁺ (Enzyme) | Partially Hydride Transfer / Product Release | 1.012 – 1.025 | Low value indicates chemical step is masked by physical steps (e.g., NADH release). |
| Transition Metal | Ru, Pd, or Pt complexes | 1.020 – 1.045 | High value confirms inner-sphere C–H cleavage is the strict kinetic bottleneck. | |
| Swern Oxidation | DMSO / Oxalyl Chloride | Ylide Deprotonation | ~1.010 – 1.015 | Suppressed value at C1 indicates C–H cleavage occurs after the RDS. |
Mandatory Visualization: Pathway & Workflow Diagrams
Figure 1: Ordered Bi-Bi mechanism of Alcohol Dehydrogenase (ADH) highlighting the hydride transfer step.
Figure 2: Self-validating competitive workflow for measuring heavy-atom kinetic isotope effects.
Experimental Protocols: Competitive KIE Workflow
Measuring a 1.02 KIE by running two separate parallel reactions is practically impossible due to microscopic temperature and concentration variances. Therefore, a self-validating competitive method is mandatory[5].
Step-by-Step Methodology:
-
Preparation: Prepare a precise 1:1 molar mixture of unlabeled 1-Propanol and 1-Propanol-1-13C in the desired solvent.
-
Initiation: Introduce the oxidant/catalyst (e.g., ADH/NAD+ or Ru-catalyst) at a strictly controlled temperature.
-
Controlled Quenching (The Causality of Trust): Monitor the reaction strictly and quench it (via rapid cooling or a chemical inhibitor) at exactly 20–30% conversion . Why? Stopping at low conversion ensures that the unreacted starting material becomes enriched in the slower-reacting heavy isotopologue (13C) without the kinetics being skewed by product inhibition or reverse reactions.
-
Isolation: Isolate the unreacted 1-propanol from the product mixture using preparative gas chromatography or vacuum distillation.
-
Isotopic Quantification: Analyze the recovered 1-propanol using or high-precision quantitative 13C NMR to determine the final isotopic ratio (
) compared to the initial ratio ( )[1]. -
Calculation: Calculate the precise KIE using the Bigeleisen-Mayer equation:
(Where is the fractional conversion of the alcohol).
References
-
Oxidoreductases - Oxford Academic . Mechanisms of Alcohol Dehydrogenase and Dual Isotope Effects. Available at: [Link]
-
Kinetic isotope effect - Wikipedia . Heavy-atom KIEs and Isotope-Ratio Mass Spectrometry. Available at:[Link]
-
Transition-State Geometry Measurements from 13C Isotope Effects . Journal of the American Chemical Society. Available at:[Link]
-
Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory . ResearchGate. Available at:[Link]
-
Isotope Effects in Chemistry and Biology . Competitive Methods and Heavy Atom KIEs. Available at: [Link]
Sources
Safety Operating Guide
Technical Advisory: Personal Protective Equipment & Handling Protocol for 1-Propanol-1-13C
Executive Safety & Logistics Summary
Compound: 1-Propanol-1-13C (Isotopically Labeled) CAS: 84615-47-4 (Labeled) / 71-23-8 (Unlabeled generic) Primary Hazards: Flammable Liquid (Category 2), Serious Eye Damage (Category 1), STOT-SE (Category 3 - CNS).[1] Critical Directive: While chemically identical to non-labeled 1-propanol, the 1-13C isotope represents a significant financial asset and is often used in trace analysis (NMR/MS). Handling protocols must simultaneously protect the operator from toxicity and the sample from isotopic dilution or contamination.[1]
Risk Assessment & Hazard Identification
Before selecting PPE, the specific hazards driving the protection logic must be understood.[2]
| Hazard Class | H-Code | Risk Description | Operational Implication |
| Flammability | H225 | Highly flammable liquid and vapor.[1][3] | Grounding required. Use only in spark-proof hoods.[1][3] Flash point is ~22°C (72°F).[1][3] |
| Eye Toxicity | H318 | Causes serious eye damage (Irreversible).[1][3][4][5] | Zero-tolerance for eye exposure. Standard safety glasses are insufficient for open-vessel work; goggles are mandatory.[1][3] |
| Target Organ | H336 | May cause drowsiness/dizziness.[1][3][5][6] | Ventilation is primary. If you can smell it, containment has failed.[1][3] |
Strategic PPE Matrix
This protocol moves beyond generic "wear gloves" advice. It prescribes specific materials based on permeation data for n-propanol, which applies directly to the 13C isotopologue.
A. Dermal Protection (Gloves)
Causality: 1-Propanol is a low-molecular-weight alcohol that can permeate standard latex rapidly.[1][3] While it is not acutely toxic through skin like Methanol, it defats skin and acts as a carrier for other contaminants.[1]
| Glove Material | Breakthrough Time (BT) | Dexterity | Recommendation | Usage Context |
| Nitrile (Disposable, 4-6 mil) | 15 - 30 mins (Splash) | High | Standard (Double-Gloved) | Routine aliquoting, NMR tube preparation. Change immediately upon splash.[1][3][7] |
| Nitrile (Extended Cuff, 8-10 mil) | > 480 mins | Medium | Preferred | Transferring volumes >50mL or cleaning spills.[1][3] |
| Butyl Rubber | > 480 mins | Low | Emergency Only | Spill cleanup of large volumes (>1L).[1][3] Too thick for precision isotope work.[1][3] |
| Latex | < 10 mins | High | DO NOT USE | Poor chemical resistance to n-propanol.[1][3] |
Protocol: For high-value isotope work, Double-Gloving (Nitrile over Nitrile) is the validated standard.[1][3]
-
Outer Glove: Protects the sample from skin oils/RNase and can be stripped immediately if splashed, leaving the hand protected.
B. Ocular & Face Protection
Causality: H318 indicates potential for corneal opacity or blindness.[1][3]
-
Standard Operation: Chemical Splash Goggles (Indirect Vent).[1][3] Safety glasses with side shields are acceptable only if working strictly with closed systems (e.g., inside an NMR spectrometer).
C. Respiratory Protection
Causality: H336 (Narcotic effects).[1][3][4]
-
Primary Control: Fume Hood (Face velocity 80-100 fpm).[1][3]
-
Secondary (If hood unavailable): Half-face respirator with Organic Vapor (OV) Cartridges (Black band).[1][3]
Operational Handling Workflow
This workflow integrates safety with sample integrity preservation.[1][3]
Diagram: Safe Handling Logic
Figure 1: Decision logic for minimizing exposure and isotopic loss during handling.
Step-by-Step Protocol
-
Preparation:
-
Aliquoting (The "Syringe Technique"):
-
Why: To prevent evaporation of the expensive isotope and minimize fume release.[1][3]
-
Use a gas-tight glass syringe with a non-coring needle.[1][3]
-
Insert needle through the septum.[1][3] Invert bottle. Draw liquid.[1][3]
-
Crucial: Replace the displaced volume with dry Nitrogen or Argon to prevent moisture ingress (1-Propanol is hygroscopic; water ruins NMR baselines).[1][3]
-
-
Spill Management:
Disposal Strategy
A common error is treating stable isotopes as radioactive waste.[1][3]
-
Classification:
-
Segregation:
-
Recovery:
References & Authority
-
National Institute for Occupational Safety and Health (NIOSH). "n-Propyl alcohol: Pocket Guide to Chemical Hazards."[1][3] CDC.gov. [Link]
-
PubChem. "1-Propanol Compound Summary (Hazard Identification)." National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure Limits for n-Propyl Alcohol."[1][3] OSHA Annotated Table Z-1. [Link][1][3]
Sources
- 1. fishersci.com [fishersci.com]
- 2. response.epa.gov [response.epa.gov]
- 3. ansell.com [ansell.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. carlroth.com [carlroth.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Propyl alcohol [cdc.gov]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
